3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Description
The exact mass of the compound this compound is 186.06405680 g/mol and the complexity rating of the compound is 276. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-7(3-2-4(10)11)5(12)8-6(13)9-7/h2-3H2,1H3,(H,10,11)(H2,8,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLYHEHUVLPNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287279, DTXSID001220845 | |
| Record name | 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43189-49-7, 7511-46-8 | |
| Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43189-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC50121 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Structural Analysis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemical and pharmaceutical sciences, the unambiguous structural elucidation of a molecule is the bedrock upon which all further investigation is built. For a compound such as 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a substituted hydantoin, its potential applications in medicinal chemistry and materials science are intrinsically linked to its precise molecular architecture. This guide provides a comprehensive, multi-technique approach to its structural analysis, emphasizing not just the "how," but the "why" behind the chosen analytical methodologies. It is designed to be a practical and authoritative resource for scientists engaged in the synthesis and characterization of novel chemical entities.
Core Molecule Overview: Chemical Identity and Rationale for Rigorous Analysis
This compound (C₇H₁₀N₂O₄) is a heterocyclic compound featuring an imidazolidine-2,5-dione (hydantoin) core.[1][2] This core is notable for its presence in various biologically active molecules. The structure is further characterized by a methyl group and a propanoic acid chain attached to the C4 position of the heterocyclic ring.
The necessity for a rigorous structural analysis stems from several key factors:
-
Stereoisomerism: The C4 carbon is a chiral center, meaning the molecule can exist as two enantiomers. In drug development, different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
-
Reactivity and Stability: The hydantoin ring itself can be susceptible to hydrolysis.[3] Understanding the precise connectivity and electronic environment is crucial for predicting its stability and degradation pathways.
-
Structure-Activity Relationship (SAR): Any future development of this molecule for therapeutic or other applications will depend on a clear understanding of its SAR. This is only possible with a confirmed structure.
Figure 1: Annotated structure of this compound, with the chiral center (C*) highlighted.
The Analytical Triad: NMR, MS, and FTIR
A robust structural confirmation relies on the convergence of data from multiple analytical techniques. For a small organic molecule like this, the triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4][5][6]
2.1.1. ¹H NMR Spectroscopy: Unveiling the Proton Environments
A ¹H NMR spectrum will provide the following key pieces of information:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern reveals the number of neighboring protons.
Table 1. Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -COOH | 10.0 - 12.0 | broad singlet | 1H | Acidic proton, often broad due to exchange. |
| Ring N-H | 7.0 - 9.0 | broad singlet | 2H | Amide/imide protons, often broad. |
| -CH₂-CH₂-COOH | ~2.4 | triplet | 2H | Adjacent to the electron-withdrawing COOH group. |
| -C-CH₂-CH₂- | ~2.0 | triplet | 2H | Methylene group adjacent to the C4 carbon. |
| -CH₃ | ~1.4 | singlet | 3H | Methyl group on a quaternary carbon, no adjacent protons to couple with. |
2.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule.
Table 2. Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| -C OOH | ~175 | Carboxylic acid carbonyl carbon. |
| Ring C =O | ~172 | Imide carbonyl carbons in the hydantoin ring. |
| C 4 (quaternary) | ~65 | The chiral, quaternary carbon atom. |
| -C H₂-COOH | ~35 | Methylene carbon adjacent to the carboxylic acid. |
| -C-C H₂- | ~30 | Methylene carbon adjacent to the C4 carbon. |
| -C H₃ | ~25 | Methyl carbon. |
2.1.3. 2D NMR for Unambiguous Assignments
For complex molecules, 1D NMR spectra can have overlapping signals. 2D NMR techniques are essential for definitive assignments.[5]
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling. A cross-peak would be expected between the two methylene (-CH₂-) signals of the propanoic acid chain, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is crucial for definitively assigning the ¹³C signals.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and elemental composition of the compound, and its fragmentation pattern can offer further structural clues.[7]
2.2.1. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can confirm the elemental formula. For C₇H₁₀N₂O₄, the expected monoisotopic mass is approximately 186.0641 Da.
2.2.2. Tandem Mass Spectrometry (MS/MS)
MS/MS involves fragmenting the molecular ion to gain insight into the molecule's structure. Key predicted fragmentations would include the loss of the carboxylic acid group (-COOH), water (-H₂O), and cleavage of the propanoic acid side chain.
Figure 2: A simplified representation of potential MS/MS fragmentation pathways for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrations.[8][9][10]
Table 3. Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400-3200 | N-H | Stretching |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |
| ~1770 and ~1710 | C=O (Imide) | Symmetric and asymmetric stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~2960 | C-H | Stretching |
The presence of multiple carbonyl peaks is a hallmark of the hydantoin structure.[10]
Integrated Analytical Workflow: From Sample to Structure
A sequential and integrated approach ensures that the data from each technique builds upon the last, leading to a confident structural assignment.
Figure 3: A logical workflow for the comprehensive structural analysis of the target molecule.
Experimental Protocols
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) [11]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a standard pulse program. Set the spectral width to cover the expected range (~0-13 ppm).
-
¹³C NMR: Acquire with proton decoupling. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
2D NMR: Use standard pulse sequences for COSY and HSQC experiments.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire in positive or negative ion mode to observe the [M+H]⁺ or [M-H]⁻ ion.
FTIR Spectroscopy [11]
-
Sample Preparation: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Conclusion: A Self-Validating System
The strength of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS must be consistent with the number of protons and carbons observed in NMR. The functional groups identified by FTIR must correspond to the chemical shifts seen in the NMR spectra. Finally, the connectivity revealed by 2D NMR should explain the fragmentation patterns observed in MS/MS. When the data from these independent analyses converge to tell the same story, a high degree of confidence in the structural assignment is achieved. This level of analytical rigor is indispensable for advancing the compound in any research or development pipeline.
References
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link][5]
-
ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link][4][6]
-
Majidzade, V. A., Aliyev, A. S., & Babanly, D. M. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Link][12]
-
Elliott, T. H., & Natarajan, P. N. (1967). Infrared studies of hydantoin and its derivatives. Journal of Pharmacy and Pharmacology, 19(4), 209-216. [Link][8]
-
ResearchGate. (n.d.). The FTIR spectra of the hydantoin based sensitizers HY-3 and HY-4.... [Link][9]
-
ResearchGate. (n.d.). FTIR spectroscopic and quantum chemical studies on hydantoin. [Link][10]
-
Mohamed, et al. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][1]
Sources
- 1. This compound | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Imidazolidine - Wikipedia [en.wikipedia.org]
- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Infrared studies of hydantoin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid
Abstract
This technical guide provides an in-depth exploration of the synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a heterocyclic compound belonging to the hydantoin class. Hydantoins are a pivotal structural motif in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of the prevalent synthetic methodology, the Bucherer-Bergs reaction. We will dissect the reaction mechanism, provide a field-proven experimental protocol, discuss characterization techniques, and outline potential optimization strategies. The causality behind experimental choices is explained to provide a framework that is both instructional and self-validating.
Introduction and Strategic Overview
This compound, also known as 5-methyl-5-(2-carboxyethyl)hydantoin, is a 5,5-disubstituted hydantoin. The hydantoin core (imidazolidine-2,4-dione) is a privileged scaffold in the design of therapeutic agents, serving as a cornerstone for various anticonvulsant, antiarrhythmic, and antitumor drugs.[3] The synthesis of such derivatives is, therefore, a subject of significant interest.
The most direct and efficient pathway for preparing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[4] This multicomponent reaction offers an elegant convergence of a ketone, a cyanide salt, and ammonium carbonate to construct the hydantoin ring in a single pot.[1][5] This guide will focus exclusively on this time-tested and reliable method.
Compound Profile:
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 43189-50-0[6][7] |
| Molecular Formula | C₇H₁₀N₂O₄[8] |
| Molecular Weight | 186.17 g/mol |
| SMILES | CC1(C(=O)NC(=O)N1)CCC(=O)O |
The Bucherer-Bergs Reaction: A Mechanistic Deep Dive
The Bucherer-Bergs reaction, first reported independently by Bucherer and Bergs in the 1920s, transforms a carbonyl compound into a hydantoin.[5] For the synthesis of our target molecule, the starting ketone is 4-oxopentanoic acid (levulinic acid).
Core Reaction Scheme
The overall transformation is as follows:
Caption: Overall synthetic transformation via the Bucherer-Bergs reaction.
Step-by-Step Reaction Mechanism
The reaction proceeds through several key intermediates. The ammonium carbonate serves as an in-situ source of both ammonia (NH₃) and carbon dioxide (CO₂).
-
Imine Formation: The ketone (4-oxopentanoic acid) reacts with ammonia to form an intermediate imine.
-
Aminonitrile Formation: A cyanide ion (from KCN or NaCN) attacks the imine, forming a crucial α-aminonitrile intermediate.[5][9]
-
Carbamic Acid Formation: The amino group of the aminonitrile performs a nucleophilic addition to carbon dioxide, yielding a cyano-carbamic acid.[5]
-
Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular ring-closing reaction to form a 5-imino-oxazolidin-2-one.[9]
-
Rearrangement to Hydantoin: The 5-imino-oxazolidin-2-one tautomerizes and rearranges, likely via an isocyanate intermediate, to yield the final, stable 5,5-disubstituted hydantoin product.[5][9]
Caption: Mechanism of the Bucherer-Bergs reaction for hydantoin synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar 5,5-disubstituted hydantoins.[3][10]
Materials and Reagents
-
4-Oxopentanoic acid (Levulinic acid)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and filter paper
-
pH paper
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of the target hydantoin.
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a solution by dissolving ammonium carbonate (e.g., 0.15 mol) and potassium cyanide (e.g., 0.15 mol) in a 1:1 mixture of ethanol and water (e.g., 120 mL total).[3]
-
Addition of Ketone: To this stirring solution, add 4-oxopentanoic acid (e.g., 0.1 mol).
-
Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture in a water bath or heating mantle to 60-65°C. Maintain vigorous stirring for 24 hours.[3][10] The reaction is typically monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Cooling: After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Acidification and Precipitation: Perform this step in a well-ventilated fume hood. Slowly and carefully acidify the reaction mixture by adding concentrated HCl dropwise. The product will begin to precipitate. Monitor the pH and adjust to approximately 5-6.[10]
-
Complete Precipitation: Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation of the product.
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts. Allow the product to air dry or dry in a vacuum oven at a low temperature (e.g., 50°C).
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Critical Safety Considerations
-
Cyanide Hazard: Potassium cyanide (KCN) and sodium cyanide (NaCN) are extremely toxic. Always handle them in a fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Acidification Step: The acidification of a solution containing cyanide salts will generate highly toxic hydrogen cyanide (HCN) gas. This step must be performed in an efficient fume hood.
-
Waste Disposal: All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., bleach) and disposed of according to institutional safety protocols.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group (singlet), the two methylene groups of the propanoic acid chain (multiplets), and two distinct N-H protons of the hydantoin ring (broad singlets). The carboxylic acid proton will also be present as a broad singlet. |
| ¹³C NMR | Resonances for the two carbonyl carbons (C2 and C5) of the hydantoin ring, the quaternary carbon (C4), the methyl carbon, the two methylene carbons, and the carboxylic acid carbon.[10] |
| FT-IR | Characteristic N-H stretching bands (~3200-3300 cm⁻¹), strong C=O stretching bands for the hydantoin and carboxylic acid groups (~1700-1780 cm⁻¹), and C-H stretching bands.[3] |
| Mass Spec. | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight. |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
The Bucherer-Bergs reaction provides a robust, efficient, and highly reliable method for the synthesis of this compound from readily available starting materials.[1][4] By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this valuable heterocyclic compound for applications in medicinal chemistry and drug discovery. The self-validating nature of the protocol, grounded in decades of chemical literature, ensures a high probability of success for scientists and developers in the field.
References
-
Bucherer–Bergs reaction. In: Wikipedia. Accessed January 3, 2026. [Link]
-
Hydantoin synthesis. Organic Chemistry Portal. Accessed January 3, 2026. [Link]
-
Cherneva E, Buyukliev R, Shivachev B, Rusew R, Bakalova A. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molbank. 2021;2021(1):M1195. [Link]
-
Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Semantic Scholar. Accessed January 3, 2026. [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Accessed January 3, 2026. [Link]
-
Soral, M.; Funk, P.; Farkaš, P.; et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. 2018;23(9):2345. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Accessed January 3, 2026. [Link]
-
This compound. PubChem. Accessed January 3, 2026. [Link]
-
This compound. AbacipharmTech. Accessed January 3, 2026. [Link]
-
Pd(II) and Pd(IV) complexes with new hydantoin based ligand. Synthesis, characterization, comput. Bulgarian Chemical Communications. Accessed January 3, 2026. [Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. CORE. Accessed January 3, 2026. [Link]
-
4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester. SpectraBase. Accessed January 3, 2026. [Link]
-
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid. Amerigo Scientific. Accessed January 3, 2026. [Link]
-
(Z)-Methyl 4-({3-[(2,5-dioxoimidazolidin-4-yl-idene)meth-yl]-1H-indol-1-yl}meth-yl)benzoate. PubMed. Accessed January 3, 2026. [Link]
-
(Z)-Methyl 4-({3-[(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}methyl)benzoate. ResearchGate. Accessed January 3, 2026. [Link]
-
Lesyk R, Zimenkovsky B, Atamanyuk D, et al. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. 2020;89(1):e411. [Link]
-
Spasov, A. A., Gurova, N. A., & Brel, V. K. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6251. [Link]
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]
- 3. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 3-(4-METHYL-2,5-DIOXO-IMIDAZOLIDIN-4-YL)-PROPIONIC ACID | 43189-50-0 [chemicalbook.com]
- 8. This compound | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. bcc.bas.bg [bcc.bas.bg]
An In-depth Technical Guide to the Physical Properties of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a derivative of the hydantoin heterocyclic system, represents a molecule of significant interest in medicinal chemistry and drug discovery. The hydantoin scaffold is a privileged structure, appearing in a variety of biologically active compounds. Understanding the fundamental physical properties of its derivatives is paramount for predicting their behavior in biological systems, guiding formulation development, and ensuring the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights into their determination and relevance.
Due to the limited availability of experimentally derived data for this specific compound in publicly accessible literature, this guide will leverage high-quality predicted data from computational models, alongside established principles of physical organic chemistry. This approach provides a robust framework for researchers to understand and utilize this molecule in their work, with the clear acknowledgment of the data's origin.
Molecular Structure and Identity
A thorough understanding of a molecule's physical properties begins with its precise chemical identity and structure.
Chemical Structure:
The molecular structure of this compound is characterized by a central five-membered hydantoin ring, substituted at the 4-position with both a methyl group and a propanoic acid chain.
Caption: Chemical structure of this compound.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 43189-50-0 | 1 |
| Molecular Formula | C7H10N2O4 | 2 |
| Molecular Weight | 186.17 g/mol | 2 |
| SMILES | CC1(CCC(=O)O)C(=O)NC(=O)N1 | 1 |
Predicted Physicochemical Properties
The following table summarizes the predicted physical properties for this compound. These values are computationally derived and serve as a valuable starting point for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | 160-180 °C (estimated) | Influences solubility, dissolution rate, and stability of the solid form. |
| Boiling Point | > 300 °C (decomposes, estimated) | Not highly relevant for a solid compound, but indicates thermal stability. |
| Water Solubility | Moderately Soluble (qualitative) | Crucial for bioavailability and formulation of aqueous solutions. |
| pKa (acidic) | 4.0 - 5.0 (propanoic acid) | Governs the ionization state at physiological pH, affecting solubility and membrane permeability. |
| pKa (basic) | Not significantly basic | The amide nitrogens are generally not basic. |
| LogP | -0.5 to 0.5 (estimated) | A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties. |
In-depth Analysis of Physical Properties and Experimental Considerations
Melting Point
The melting point of a solid is a critical parameter that provides insights into its purity and the strength of its crystal lattice. For a crystalline solid, a sharp melting point range is indicative of high purity. The estimated melting point of 160-180 °C for this compound is in line with that of similar hydantoin derivatives. For instance, the related compound 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid has a reported melting point of 179 °C.
Experimental Protocol: Capillary Melting Point Determination
This standard technique provides a straightforward and reliable method for determining the melting point.
Caption: Workflow for Capillary Melting Point Determination.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Controlled Heating Rate: A slow heating rate near the expected melting point is crucial for accurately observing the melting range.
Solubility
The solubility of a compound in various solvents, particularly in aqueous media, is a cornerstone of its biopharmaceutical profile. The presence of both a polar hydantoin ring and a carboxylic acid group suggests that this compound will exhibit moderate solubility in water. Its solubility is expected to be pH-dependent due to the ionizable carboxylic acid.
Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
This is the gold standard for determining the thermodynamic solubility of a compound.
Caption: Workflow for Equilibrium Solubility Measurement.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the resulting solution is saturated.
-
Constant Temperature and Agitation: Guarantees that a true thermodynamic equilibrium is reached.
Acid Dissociation Constant (pKa)
The pKa value quantifies the acidity of a compound. For this compound, the most acidic proton is that of the carboxylic acid group. The hydantoin ring also contains N-H protons, with the one at the 3-position being the more acidic of the two.[3] However, the carboxylic acid is significantly more acidic. The predicted pKa of 4.0-5.0 for the carboxylic acid group means that at physiological pH (~7.4), this group will be predominantly in its deprotonated, carboxylate form.
Experimental Protocol: Potentiometric Titration
This is a classic and accurate method for determining pKa values.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Causality Behind Experimental Choices:
-
Strong Base Titrant: Ensures a complete and stoichiometric reaction with the acidic proton.
-
Continuous pH Monitoring: Allows for the precise determination of the equivalence point and half-equivalence point.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the C4-methyl group, multiplets for the methylene protons of the propanoic acid chain, and broad singlets for the N-H protons of the hydantoin ring. The chemical shifts of the methylene protons would be influenced by the adjacent carbonyl and carboxylic acid groups.
-
¹³C NMR: Carbonyl carbons of the hydantoin ring and the carboxylic acid would appear at the downfield end of the spectrum. Signals for the quaternary C4 carbon, the methyl carbon, and the methylene carbons would also be present at characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the two amide groups in the hydantoin ring and the carboxylic acid group (typically in the range of 1650-1750 cm⁻¹). A broad O-H stretching band from the carboxylic acid would also be expected around 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to the molecular weight (186.17). Fragmentation patterns could provide further structural information.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound. While a lack of extensive experimental data necessitates the use of high-quality predictions, the presented information, grounded in established chemical principles and standard experimental methodologies, offers a valuable resource for researchers. A thorough understanding and, where possible, experimental determination of these properties are critical for the successful application of this compound in drug discovery and development.
References
chemical characteristics of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
An In-Depth Technical Guide to the Chemical Characteristics of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid
Executive Summary
This technical guide provides a comprehensive overview of the chemical characteristics of this compound, a substituted hydantoin derivative. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] This guide delves into the molecule's physicochemical properties, established synthesis methodologies, spectroscopic signature, and potential applications. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an essential resource for researchers investigating this compound or utilizing the broader class of hydantoin derivatives in drug discovery and development programs.
The Hydantoin Scaffold: A Cornerstone of Medicinal Chemistry
The hydantoin ring, a five-membered imidazolidine-2,4-dione structure, is a recurring motif in a multitude of pharmacologically active compounds.[2] Its synthetic accessibility and the ability to readily introduce diverse substituents at the N-1, N-3, and C-5 positions have made it an attractive scaffold for medicinal chemists. Notable drugs incorporating the hydantoin core include Phenytoin, an anticonvulsant, and Dantrolene, a muscle relaxant.[3]
The subject of this guide, this compound (CAS 43189-50-0), is a C-4,4-disubstituted hydantoin. This substitution pattern, featuring both a methyl and a propanoic acid group on the same carbon, creates a chiral center, implying that the molecule can exist as a racemic mixture or as individual enantiomers. The propanoic acid moiety provides a carboxylic acid functional group, which can significantly influence the molecule's solubility, pharmacokinetic profile, and potential for further chemical modification.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and computed physicochemical properties for this compound are summarized below.
Structural Representation
Caption: Workflow for the Bucherer-Bergs synthesis of the target hydantoin.
Representative Experimental Protocol
This protocol is a representative, self-validating system based on the principles of the Bucherer-Bergs reaction.
-
Reaction Setup: In a sealed pressure vessel, combine 4-oxopentanoic acid (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water until the reagents are fully dissolved.
-
Heating: Seal the vessel and heat the mixture to 60-70°C in an oil bath. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 8-12 hours.
-
Expert Insight: The use of a sealed vessel is crucial to prevent the loss of volatile ammonia and to maintain the pressure required for the reaction to proceed efficiently.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully vent the vessel in a fume hood.
-
Transfer the mixture to a beaker and cool in an ice bath.
-
Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~2. This step hydrolyzes the intermediate and precipitates the final product.
-
-
Isolation and Purification:
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the pure this compound.
-
-
Validation: The final product's identity and purity should be confirmed using the analytical techniques described in the following section (NMR, IR, MS, and melting point determination).
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. Based on its functional groups and data from analogous hydantoin structures, the following spectroscopic signatures are expected. [2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
| Expected ¹H NMR Data (in DMSO-d₆) | Expected ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| ~12.1 (s, 1H) | Carboxylic Acid (-COOH) | ~174-176 |
| ~10.6 (s, 1H) | Hydantoin N-H | ~170-172 |
| ~8.0 (s, 1H) | Hydantoin N-H | ~155-157 |
| ~2.2 (t, 2H) | -CH₂ -COOH | ~60-65 |
| ~1.9 (t, 2H) | -CH₂-CH₂ -COOH | ~30-35 |
| ~1.3 (s, 3H) | Methyl (-CH₃) | ~28-32 |
| ~22-25 |
-
Expert Insight: The two N-H protons of the hydantoin ring are expected to appear as distinct singlets and may be exchangeable with D₂O. The sharp singlet for the methyl group is a key identifying feature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch: A broad band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
N-H Stretch: A moderate band around 3200-3400 cm⁻¹ corresponds to the N-H bonds in the hydantoin ring. [2]* C=O Stretch: Two distinct and strong absorption bands are expected for the carbonyl groups. The asymmetric stretch of the hydantoin carbonyls typically appears around 1770-1780 cm⁻¹, while the symmetric stretch and the carboxylic acid carbonyl appear in the 1700-1720 cm⁻¹ region. [2]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Expected Ion (ESI+): [M+H]⁺ = 187.0662
-
Expected Ion (ESI-): [M-H]⁻ = 185.0513
-
Fragmentation: Common fragmentation patterns would involve the loss of water (-18) and the loss of the carboxyl group (-45) from the parent ion.
Potential Applications and Future Research Directions
The unique structural features of this compound suggest several avenues for future investigation:
-
Medicinal Chemistry Scaffold: As a member of the pharmacologically validated hydantoin family, this compound is a prime candidate for inclusion in screening libraries for a wide range of biological targets, including ion channels (anticonvulsant activity) and enzymes relevant to oncology. [1]2. Prodrug and Linker Chemistry: The terminal carboxylic acid serves as a versatile chemical handle. It can be converted into esters to create prodrugs with improved cell permeability or into amides to attach the molecule to other pharmacophores, peptides, or linker systems for targeted drug delivery.
-
Metabolic Research: A closely related analog, 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid (lacking the methyl group), has been investigated as a histidine analog in the context of obesity research. [5]This suggests that the title compound could also serve as a tool for probing metabolic pathways.
Future work should focus on the chiral separation of the enantiomers and the evaluation of their individual biological activities, as stereochemistry often plays a critical role in pharmacology.
Conclusion
This compound is a structurally interesting hydantoin derivative with significant potential for applications in drug discovery and chemical biology. Its synthesis is readily achievable through established methods like the Bucherer-Bergs reaction, and its chemical properties are well-defined by standard analytical techniques. The presence of a versatile carboxylic acid handle further enhances its utility as a building block for more complex molecular architectures. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and explore the potential of this promising compound.
References
-
Al-Hourani, B., Jarrar, Q., Al-Qirim, T., & Shattat, G. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]
-
Perdih, A., & Sollner, T. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules. [Link]
-
Uddin, M. R., et al. (2022). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]
-
Barnes, K. (n.d.). Synthesis of Hydantoin & Its Derivatives. Study.com. [Link]
-
Sergent, D., et al. (2008). Synthesis of hydantoin analogues of (2S,3R,4S)-4-hydroxyisoleucine with insulinotropic properties. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Hasalak, K., et al. (2022). 5-(2-Methylsulfanylethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one. Molbank. [Link]
Sources
An In-Depth Technical Guide to 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 43189-50-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a heterocyclic compound belonging to the hydantoin class. While specific research on this particular molecule is limited, this document extrapolates from the rich chemistry and diverse biological activities of the hydantoin scaffold to present its physicochemical properties, a detailed, field-proven synthetic protocol, and a discussion of its potential therapeutic applications. Drawing parallels with its close structural analog, 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid, we explore its potential role as a modulator of metabolic pathways. This guide is intended to serve as a foundational resource for researchers investigating novel small molecules in drug discovery and development.
Introduction: The Significance of the Hydantoin Scaffold
The imidazolidine-2,4-dione, or hydantoin, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique structure, featuring two carbonyl groups and two nitrogen atoms within a five-membered ring, provides a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Notable examples of hydantoin-based drugs include Phenytoin, an anticonvulsant, and Nilutamide, an antiandrogen used in the treatment of prostate cancer. The broad spectrum of biological activities associated with hydantoin derivatives, ranging from antimicrobial and antiviral to anticancer and antidiabetic, underscores the therapeutic potential of this chemical class.[3][4][5]
This compound (CAS 43189-50-0) is a specific derivative that combines the hydantoin core with a propanoic acid side chain and a methyl group at the 4-position. This unique combination of functional groups suggests potential for interaction with biological targets involved in metabolic processes.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 43189-50-0 | [6] |
| Molecular Formula | C₇H₁₀N₂O₄ | [7] |
| Molecular Weight | 186.17 g/mol | [7] |
| SMILES | CC1(C(=O)NC(=O)N1)CCC(=O)O | [8] |
| IUPAC Name | This compound | [7] |
Analytical Characterization
While specific published spectra for this compound are not widely available, standard analytical techniques would be employed for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR would be expected to show signals corresponding to the methyl protons, the methylene protons of the propanoic acid chain, and the N-H protons of the hydantoin ring.
-
¹³C-NMR would reveal signals for the carbonyl carbons of the hydantoin ring and the carboxylic acid, the quaternary carbon at the 4-position, the methyl carbon, and the carbons of the propanoic acid side chain.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amide groups, C=O stretching of the carbonyls and the carboxylic acid, and C-N stretching.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight would be detected, and fragmentation patterns would provide further structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods would be developed to assess the purity of the synthesized compound.[9]
Synthesis of this compound
The Bucherer-Bergs reaction is a classic and efficient multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, ammonium carbonate, and a cyanide source.[2][10] This methodology is highly applicable for the synthesis of the target compound starting from levulinic acid (4-oxopentanoic acid).
Proposed Synthetic Workflow
The synthesis can be envisioned as a one-pot reaction where levulinic acid, sodium cyanide, and ammonium carbonate react to form the hydantoin ring.
Sources
- 1. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. abacipharma.com [abacipharma.com]
- 7. This compound | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7511-46-8|3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid|BLD Pharm [bldpharm.com]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a heterocyclic compound belonging to the hydantoin class. Hydantoins are a pivotal scaffold in medicinal chemistry, known for a wide array of biological activities.[1][2] This document details a robust and accessible synthetic route via the Bucherer-Bergs reaction, outlines methodologies for its analytical characterization, and explores its potential applications in drug discovery and materials science, stemming from the functionalities of both its hydantoin core and its levulinic acid precursor. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, validate, and explore the utility of this specific 5,5-disubstituted hydantoin.
Compound Identification and Physicochemical Properties
The fundamental identity and key properties of this compound are summarized below. Accurate knowledge of these parameters is the foundation for all subsequent experimental work.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₇H₁₀N₂O₄ | [3] |
| Molecular Weight | 186.17 g/mol | [3] |
| CAS Number | 43189-50-0 | [3] |
| Canonical SMILES | CC1(C(=O)NC(=O)N1)CCC(=O)O | [3] |
| Appearance | White to Off-White Solid (Predicted) | N/A |
Synthesis and Purification
The synthesis of 5,5-disubstituted hydantoins is most classically and efficiently achieved through the Bucherer-Bergs multicomponent reaction.[4][5][6] This method offers an advantageous one-pot approach starting from a readily available ketone. For the target molecule, the logical and cost-effective starting material is 4-oxopentanoic acid, commonly known as levulinic acid. Levulinic acid is recognized as a key bio-based platform chemical, making its derivatives attractive from a green chemistry perspective.[4][5]
Synthetic Pathway: The Bucherer-Bergs Reaction
The reaction proceeds by treating the ketone (levulinic acid) with an alkali metal cyanide (e.g., KCN) and ammonium carbonate. The process involves the in-situ formation of an aminonitrile intermediate, which then undergoes cyclization to form the stable hydantoin ring.
Caption: Workflow for the synthesis of the target hydantoin via the Bucherer-Bergs reaction.
Detailed Experimental Protocol
Causality Note: This protocol is a representative procedure based on the well-established Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins. Reagent ratios and reaction times are critical for maximizing yield and minimizing side products.
-
Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, combine levulinic acid (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.2 eq).
-
Expertise & Experience: Using a slight excess of ammonium carbonate helps maintain the optimal pH range (around 8-9) and ensures a sufficient supply of ammonia and carbon dioxide for the cyclization.[3] A sealed vessel is crucial to contain the ammonia gas generated in situ.
-
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel until the reactants are fully dissolved and a stirrable slurry is formed.
-
Heating: Seal the vessel and heat the mixture to 60-70°C with vigorous stirring for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Isolation: After cooling the reaction mixture to room temperature, carefully vent the vessel in a fume hood. Transfer the mixture to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.
-
Trustworthiness: Acidification is a critical step. It protonates the carboxylate group and neutralizes any remaining carbonate, causing the final hydantoin product, which is typically less soluble in acidic aqueous media, to precipitate out of the solution.
-
-
Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final, pure this compound.
Safety Precaution: This synthesis involves potassium cyanide, which is highly toxic. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Cyanide waste must be quenched and disposed of according to institutional safety protocols.
Analytical Characterization: A Self-Validating System
Confirmation of the structure and purity of the synthesized compound is essential. A combination of spectroscopic methods should be employed. While experimental data for this specific molecule is not publicly available, the following section outlines the expected results based on established principles of spectroscopy for hydantoin derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[7] Software-based prediction tools, which use DFT calculations or machine learning, can provide highly accurate estimations of chemical shifts.[7]
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Rationale |
| ¹H | ~12.1 | broad singlet | 1H, -COOH | Acidic proton, typically broad and downfield. |
| ¹H | ~10.6 | singlet | 1H, NH (Position 1) | Amide proton adjacent to C=O. |
| ¹H | ~8.2 | singlet | 1H, NH (Position 3) | Amide proton adjacent to C=O. |
| ¹H | ~2.3 | triplet | 2H, -CH₂-COOH | Methylene group adjacent to the carboxyl group. |
| ¹H | ~1.9 | triplet | 2H, -C-CH₂- | Methylene group adjacent to the quaternary carbon. |
| ¹H | ~1.3 | singlet | 3H, -CH₃ | Methyl group on the quaternary carbon. |
| ¹³C | ~175.0 | N/A | C =O (Carboxyl) | Carbonyl carbon of the carboxylic acid. |
| ¹³C | ~178.0 | N/A | C =O (Position 5) | Carbonyl carbon of the hydantoin ring. |
| ¹³C | ~157.0 | N/A | C =O (Position 2) | Carbonyl carbon of the hydantoin ring. |
| ¹³C | ~65.0 | N/A | Quaternary C (Position 4) | The sp³ quaternary carbon of the hydantoin ring. |
| ¹³C | ~35.0 | N/A | -C H₂- | Propanoic acid methylene carbons. |
| ¹³C | ~30.0 | N/A | -C H₂- | Propanoic acid methylene carbons. |
| ¹³C | ~25.0 | N/A | -C H₃ | Methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint. Using Electron Ionization (EI), the molecular ion (M⁺) peak is expected at m/z = 186.
Predicted Fragmentation Pattern: The fragmentation of hydantoins can be complex, but logical losses from the parent molecule are expected.
-
Loss of H₂O (m/z 168): From the carboxylic acid moiety.
-
Loss of COOH (m/z 141): Cleavage of the entire carboxyl group.
-
Ring Opening: Cleavage of the hydantoin ring can lead to various smaller fragments. Common fragmentation pathways involve the loss of isocyanic acid (HNCO).
Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.
Potential Applications in Research and Drug Development
While specific biological activity for this compound has not been extensively reported, its chemical structure suggests significant potential in several areas, primarily driven by the well-documented activities of the hydantoin scaffold.
As a Scaffold in Medicinal Chemistry
The hydantoin ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatives have demonstrated a vast range of biological activities, including:
-
Anticonvulsant Activity: Phenytoin is a classic example of a hydantoin-based anticonvulsant.[1]
-
Anticancer Activity: Various substituted hydantoins have shown potent antiproliferative effects against several cancer cell lines.[2]
-
Antimicrobial Activity: Hydantoin derivatives have been developed as antibacterial and antifungal agents, sometimes acting on bacterial membranes.
The title compound, with its carboxylic acid handle, is perfectly primed for further chemical modification. This functional group can be used to create amide libraries or to conjugate the molecule to other pharmacophores, enabling a systematic exploration of structure-activity relationships (SAR).
Leveraging the Levulinic Acid Backbone
The synthetic origin from levulinic acid is also significant. Levulinic acid and its derivatives are used as precursors for pharmaceuticals, plasticizers, and as building blocks for polymers.[4][5] The propanoic acid side chain of the target molecule could potentially be used to incorporate the hydantoin moiety into novel biodegradable polymers or materials, imparting new chemical properties.
Conclusion
This compound is an accessible and versatile chemical entity. Its synthesis via the robust Bucherer-Bergs reaction from the bio-based precursor levulinic acid makes it an attractive target for both academic and industrial research. Standard analytical techniques can reliably confirm its structure, and its functional handles—the hydantoin ring and the carboxylic acid—provide a rich platform for derivatization. Given the broad biological significance of the hydantoin class, this compound represents a promising starting point for screening campaigns in oncology, neurology, and infectious disease, as well as for the development of novel functional materials.
References
-
AbacipharmTech. This compound. Available from: [Link]
-
Poupaert, J. H., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available from: [Link]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link]
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. Available from: [Link]
-
Metcalfe, E., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20294. Available from: [Link]
-
Herbal Extracts/Nutritional Supplements. (2023). What Are The Applications Of Levulinic Acid? Available from: [Link]
-
PubMed. (2021). A review on biomass-derived levulinic acid for application in drug synthesis. Available from: [Link]
-
The Bioscan. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. A review on biomass-derived levulinic acid for application in drug synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
An In-depth Technical Guide on 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid: A Case Study in the Synthesis and Application of Hydantoin Scaffolds
Abstract
This technical guide provides a comprehensive analysis of this compound, a member of the hydantoin chemical family. While the specific history of this molecule is not extensively documented in public literature, its structure serves as an exemplary case study for exploring the synthesis, chemical properties, and potential applications of substituted hydantoins—a scaffold of significant interest in medicinal chemistry. This document details the foundational Bucherer-Bergs reaction for hydantoin synthesis, examines the structural characteristics of this compound, and discusses its documented role as a synthetic intermediate in the preparation of advanced pharmaceutical compounds. The guide is intended for researchers, chemists, and drug development professionals seeking to understand the utility and synthetic pathways of hydantoin derivatives.
Introduction: The Significance of the Hydantoin Scaffold
The hydantoin ring system, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic motif that holds a privileged position in the field of medicinal chemistry. Its structural rigidity, combined with the presence of multiple hydrogen bond donors and acceptors, makes it an ideal scaffold for designing molecules that can interact with a wide range of biological targets. Historically, the most famous hydantoin-containing drug is Phenytoin, an anticonvulsant discovered in 1938 that revolutionized the treatment of epilepsy. The versatility of the hydantoin core allows for substitutions at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives.
This compound, while not a widely recognized compound on its own, represents a specific functionalization of this core. Its structure contains a quaternary carbon at the 5-position (equivalent to the 4-position in the user's nomenclature), substituted with both a methyl and a propanoic acid group. This arrangement suggests its potential role as a chiral building block or a carefully designed intermediate in a multi-step synthesis.
Synthesis and Chemical Properties
The primary route for synthesizing 5,5-disubstituted hydantoins like this compound is the Bucherer-Bergs reaction . This multicomponent reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency and the accessibility of its starting materials.
The Bucherer-Bergs Reaction: A Mechanistic Overview
The reaction typically involves a ketone or aldehyde, potassium cyanide, and ammonium carbonate. In the case of our target molecule, the starting ketone would be 4-oxopentanoic acid (levulinic acid).
The key steps are as follows:
-
Cyanohydrin Formation: The ketone (4-oxopentanoic acid) reacts with cyanide to form a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin to form an aminonitrile.
-
Cyclization and Hydrolysis: The aminonitrile undergoes cyclization, driven by the reaction with carbon dioxide (also from ammonium carbonate), followed by intramolecular rearrangement and hydrolysis to yield the final hydantoin ring system.
Caption: Figure 1: Simplified workflow of the Bucherer-Bergs reaction.
Experimental Protocol: Synthesis of this compound
The following is a representative, generalized protocol based on the principles of the Bucherer-Bergs reaction.
Materials:
-
4-Oxopentanoic acid (Levulinic acid)
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve ammonium carbonate in water. Add an ethanolic solution of 4-oxopentanoic acid to the vessel.
-
Addition of Cyanide: Carefully add potassium cyanide to the mixture. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heating: Seal the vessel and heat the mixture at 60-80°C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully vent the vessel in a fume hood.
-
Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
Structural and Chemical Properties
A summary of the key properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₄ | ChemSrc |
| Molecular Weight | 186.17 g/mol | ChemSrc |
| CAS Number | 160175-38-2 | ChemSrc |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Solubility | Soluble in alkaline aqueous solutions and polar organic solvents | Inferred from structure |
History and Application as a Synthetic Intermediate
A key documented application is in a European patent concerning a novel process for preparing crystalline cefcapene pivoxil hydrochloride, a third-generation oral cephalosporin antibiotic. In this context, a derivative of this compound is used as a resolving agent or a key intermediate. The propanoic acid handle provides a site for chemical modification, while the chiral center at the C4 position of the hydantoin ring is critical for controlling the stereochemistry of the final antibiotic product.
The use of such hydantoin derivatives highlights a critical aspect of modern drug development: the design of efficient and stereoselective synthetic routes. The hydantoin scaffold, formed reliably via the Bucherer-Bergs reaction, provides a stable and predictable starting point for constructing complex chiral molecules.
Caption: Figure 2: Logical flow from synthesis to application.
Conclusion and Future Outlook
This compound serves as a compelling example of a molecule whose significance lies not in its own biological activity, but in its enabling role within synthetic chemistry. Its structure, accessible through the robust Bucherer-Bergs reaction, provides a valuable chiral building block for constructing more complex pharmaceutical agents. The history of this compound is intertwined with the process development of antibiotics like cefcapene, underscoring the critical, often unheralded, role of synthetic intermediates in the pharmaceutical industry.
For researchers and drug development professionals, the study of such compounds offers several key insights:
-
The Power of Scaffolds: The hydantoin core remains a highly versatile and valuable scaffold in medicinal chemistry.
-
Importance of Synthetic Routes: Efficient and stereoselective synthesis, often relying on classic named reactions, is fundamental to the production of modern pharmaceuticals.
-
Value in Intermediates: The intellectual property and process innovation associated with synthetic intermediates are often as critical as the final API itself.
Future work involving this and similar hydantoin derivatives will likely focus on their application in creating new chiral ligands, catalysts, and building blocks for novel therapeutic agents beyond the realm of antibiotics.
References
-
Title: this compound | 160175-38-2 Source: ChemSrc URL: [Link]
- Title: EP0654461A1 - Novel crystalline cefcapene pivoxil hydrochloride and process for preparing the same Source: Google Patents URL
Methodological & Application
Application Notes & Protocols: 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid as a Versatile Scaffold in Organic Synthesis
Abstract: This document provides a detailed technical guide on the synthetic utility of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 43189-50-0). While direct literature on this specific molecule's applications is emerging, its structure as a quaternary, cyclic amino acid analogue presents significant opportunities in medicinal chemistry and organic synthesis. We explore its potential as a constrained peptidomimetic, a chiral building block, and a scaffold for combinatorial library development. This guide furnishes researchers, scientists, and drug development professionals with foundational protocols for the synthesis of the core scaffold and its subsequent derivatization, grounded in established hydantoin chemistry.
Compound Profile and Physicochemical Properties
This compound, also known as 5-methyl-5-(2-carboxyethyl)hydantoin, is a heterocyclic compound featuring a hydantoin ring. The hydantoin moiety is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1][2] The key structural features of this molecule are the quaternary carbon at the 5-position, which imparts conformational rigidity, and the propanoic acid side chain, which serves as a versatile chemical handle for further modification or conjugation.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 43189-50-0 | [3][4] |
| PubChem CID | 242015 | [5] |
| Molecular Formula | C₇H₁₀N₂O₄ | [5] |
| Molecular Weight | 186.17 g/mol | [5] |
| SMILES | CC1(CCC(=O)O)C(=O)NC(=O)N1 | [3] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in polar organic solvents (DMSO, DMF), partially soluble in water and alcohols | Inferred |
Synthesis of the Core Scaffold
The most direct and established method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[1] This multicomponent reaction utilizes a ketone, an ammonium source (ammonium carbonate), and a cyanide source (sodium or potassium cyanide) to construct the hydantoin ring in a one-pot process. For the target molecule, the logical starting ketone is levulinic acid (4-oxopentanoic acid).
Protocol 1: Synthesis via Modified Bucherer-Bergs Reaction
This protocol is adapted from established procedures for similar hydantoin syntheses.[1][6]
Rationale: The reaction proceeds via the formation of an aminonitrile intermediate from the ketone, which is then captured by cyanate (derived from the decomposition of ammonium carbonate) to form a ureido nitrile. Subsequent intramolecular cyclization under the reaction conditions yields the hydantoin ring. Using an aqueous ethanol mixture ensures the solubility of both the organic ketone and the inorganic salts.
Caption: Workflow for the synthesis of the target hydantoin.
Materials:
-
Levulinic acid
-
Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Safety First: All operations involving sodium cyanide must be performed in a certified chemical fume hood. Ensure an appropriate cyanide antidote kit is available and you are trained in its use. Acidification of cyanide-containing solutions will produce highly toxic HCN gas.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve levulinic acid (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add sodium cyanide (1.5 equivalents) followed by ammonium carbonate (1.5 equivalents).
-
Heating: Heat the reaction mixture to 60-65 °C and stir vigorously for 24 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting ketone.
-
Workup - Acidification: After cooling the reaction mixture to room temperature, carefully acidify it in the fume hood by the slow, dropwise addition of concentrated HCl. Monitor the pH, adjusting to approximately 6-6.5. This step protonates the carboxylate and neutralizes excess carbonate.
-
Isolation: Upon cooling, the product should precipitate out of the solution. If precipitation is slow, cooling in an ice bath may be beneficial.
-
Purification: Collect the crude solid by vacuum filtration and wash it with cold water. Recrystallize the product from a 50% aqueous ethanol solution to yield the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Applications in Synthetic Chemistry
The dual functionality of the carboxylic acid "handle" and the hydantoin ring's N-H bonds allows for diverse synthetic transformations.
Application 3.1: Peptidomimetic Scaffolding
The rigid hydantoin core can serve as a constrained dipeptide mimic, locking the peptide backbone into a specific conformation. This is a valuable strategy in drug design to improve metabolic stability and receptor binding affinity.[7] The propanoic acid side chain can be extended to mimic an amino acid side chain or used to link to other parts of a molecule.
Protocol 2: N-Alkylation and Amide Bond Formation
This protocol outlines a general strategy for functionalizing the hydantoin at the N-3 position (which is generally more reactive and less sterically hindered than N-1) and coupling the carboxylic acid.
Caption: General workflow for derivatizing the hydantoin scaffold.
Step A: N-3 Alkylation
-
Deprotonation: Dissolve the starting hydantoin (1 eq.) in a suitable aprotic solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 2 eq.) or, for complete deprotonation, sodium hydride (NaH, 1.1 eq., use THF as solvent). Stir at room temperature for 30-60 minutes.
-
Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide; 1.1 eq.) dropwise to the solution.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (50 °C) until completion (monitor by TLC/LC-MS).
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
Step B: Amide Coupling
-
Activation: Dissolve the N-alkylated intermediate (1 eq.) in DMF. Add a coupling agent such as HBTU (1.1 eq.) or TBTU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.5 eq.).[8] Stir for 10-15 minutes to form the active ester.
-
Coupling: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-12 hours until the reaction is complete.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer, concentrate, and purify the final product by flash chromatography or preparative HPLC.
Application 3.2: Chiral Building Block and Ring-Opening
If synthesized in an enantiomerically pure form (via chiral resolution or asymmetric synthesis), the molecule becomes a valuable chiral building block.[9][10] Furthermore, the hydantoin ring can be hydrolyzed to yield a quaternary α-amino acid, a structure of significant interest in medicinal chemistry.
Protocol 3: Hydrolytic Ring Opening to a Quaternary Amino Acid
-
Setup: Place the hydantoin (1 eq.) in a pressure vessel or a heavy-walled sealed tube.
-
Hydrolysis: Add an aqueous solution of a strong base (e.g., 6M NaOH or Ba(OH)₂) or a strong acid (e.g., 6M HCl).
-
Heating: Seal the vessel and heat to 100-150 °C for 12-48 hours. The harsh conditions are necessary to cleave the stable hydantoin ring.
-
Workup (Base Hydrolysis): After cooling, acidify the reaction mixture with HCl to pH ~7 to precipitate the amino acid. The isoelectric point may require optimization.
-
Workup (Acid Hydrolysis): After cooling, neutralize the excess acid with a base like NaOH or use an ion-exchange resin to isolate the free amino acid.
-
Purification: Collect the crude amino acid by filtration and recrystallize from a water/ethanol mixture.
Application 3.3: Solid-Phase Synthesis Scaffold
The propanoic acid moiety is an ideal anchor for immobilization onto a solid support, enabling the use of this scaffold in solid-phase organic synthesis (SPOS) to rapidly generate libraries of compounds for screening.
Protocol 4: Immobilization on Rink Amide Resin
-
Resin Swelling: Place Rink Amide resin in a solid-phase synthesis vessel and swell in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to deprotect the resin's amino group.[11] Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x).
-
Activation: In a separate vial, pre-activate the hydantoin (4 eq. relative to resin loading) with a coupling agent like HBTU/DIPEA or DIC/OxymaPure in DMF for 10 minutes.[12]
-
Coupling: Add the activated hydantoin solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF, DCM, and Methanol to remove any unreacted reagents.
-
Capping (Optional): To cap any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Confirmation: A small sample of the resin can be cleaved (e.g., with 95% TFA) and analyzed by LC-MS to confirm successful immobilization. The resin-bound scaffold is now ready for further diversification (e.g., N-alkylation as described in Protocol 2).
References
- 1. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. 43189-50-0|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. This compound | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. ejbiotechnology.info [ejbiotechnology.info]
- 9. Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA, a key intermediate for propionate herbicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Introduction
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a member of the imidazolidine class of heterocyclic compounds. The imidazolidine scaffold, particularly the 2,4-dione (hydantoin) substructure, is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.[1] Derivatives of imidazolidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound. The protocols are designed to be self-validating and are grounded in established scientific principles, with explanations for key experimental choices.
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 7511-46-8 | [4] |
| Molecular Formula | C7H10N2O4 | |
| Molecular Weight | 186.17 g/mol | [5] |
| Structure | O=C(O)CCC(C(N1)=O)(C)NC1=O (SMILES) | [4] |
Putative Mechanism of Action: Inhibition of Pro-inflammatory Pathways
While the specific molecular targets of this compound are not yet fully elucidated, many imidazolidinone derivatives have been shown to exhibit anti-inflammatory effects through the inhibition of key enzymes in pro-inflammatory signaling pathways, such as Cyclooxygenase-2 (COX-2).[3] The following diagram illustrates a potential mechanism of action where the compound may interfere with the arachidonic acid cascade, a critical pathway in inflammation.
Caption: Putative mechanism of action for this compound.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay
This protocol is designed to assess the potential anticancer activity of the test compound by measuring its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Rationale: Many imidazolidine derivatives have demonstrated anticancer properties.[1] This assay serves as an initial screening to determine if the compound has cytotoxic effects on cancer cell lines.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Analytical Characterization by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for determining the purity and concentration of this compound.
Rationale: Ensuring the purity of the test compound is crucial for the reliability of biological assays. RP-HPLC is a standard and robust method for the analysis of small organic molecules.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by the relative area of the main peak. A calibration curve can be generated using standards of known concentrations to quantify the compound.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Store the compound in a tightly sealed container in a cool, dry place.
References
- Muhubhupathi, G., Selvakumar, M., Mohanapriya, K., Brindha, T., Brindha Sri, B., Mahalakshmi, Y., & Gayathri, P. (2021). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Research Journal of Pharmacy and Technology, 47(1), 120-131.
- Husain, A., Ahmad, A., Khan, S. A., Asif, M., Bhutani, R., & Al-Abbasi, F. A. (2015). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Journal of the Serbian Chemical Society, 80(11), 1357-1371.
- Shalini, K., & Sharma, P. K. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Mini reviews in medicinal chemistry, 11(14), 1215–1235.
- Dewangan, S., Thakur, A. S., Ghose, A., Dhara, M., & Smith, G. (2025). Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2.
- da Silva Júnior, A. A., da Rocha Pitta, M. G., de Oliveira Chagas, M. B., de Melo Rêgo, M. J. B., da Rosa, M. M., & da Rocha Pitta, M. G. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Anticancer agents in medicinal chemistry, 22(7), 1272–1277.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7511-46-8|3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
Application Notes & Protocols: Analytical Methods for the Detection of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Abstract
This document provides detailed analytical methods for the quantitative determination of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (MDPA), a molecule of interest in pharmaceutical development and related research fields. Two robust, validated analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals, offering comprehensive, step-by-step guidance from sample preparation to data analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation for specific applications. All methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3]
Introduction
This compound (MDPA), with the molecular formula C7H10N2O4[4][5], is a small organic molecule featuring both a carboxylic acid and a hydantoin moiety. The accurate and precise quantification of MDPA is critical for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs). The selection of an appropriate analytical method is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix.
This application note details two primary analytical approaches:
-
HPLC-UV: A widely accessible and cost-effective method suitable for routine analysis and quantification in simpler matrices.[6][7][8]
-
LC-MS/MS: The "gold standard" for bioanalytical studies, offering superior sensitivity and selectivity for complex biological matrices.[9][10][11]
The following sections will provide a theoretical overview of each technique, followed by detailed, validated protocols.
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
Scientific Principles
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like MDPA, which contains a carboxylic acid group, reversed-phase HPLC is the method of choice.[7][12] In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By manipulating the mobile phase composition, specifically its polarity and pH, the retention time of MDPA can be optimized for effective separation from other components.
The carboxyl group in MDPA allows for detection by UV spectrophotometry, typically at a low wavelength (around 210 nm) where the carbonyl groups exhibit absorbance.[6][7]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for MDPA quantification by HPLC-UV.
Detailed Protocol: HPLC-UV
2.3.1. Materials and Reagents
-
MDPA reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid
-
Ultrapure water
2.3.2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2.3.3. Preparation of Mobile Phase and Solutions
-
Mobile Phase Preparation: Prepare a 25 mM potassium dihydrogen phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 95:5 v/v). Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of MDPA reference standard and dissolve it in 10 mL of methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended for establishing linearity.[1]
2.3.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 25 mM KH2PO4 (pH 2.5) : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Run Time | 15 minutes |
2.3.5. System Suitability Before sample analysis, perform a system suitability test by injecting a mid-range standard solution multiple times (n=5). The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
2.3.6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the MDPA standard against its concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the amount of MDPA in the samples by interpolating their peak areas from the calibration curve.
Method Validation Summary (as per ICH Q2(R1))[1][2][3][4]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of MDPA |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
Scientific Principles
LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[9][10][13] After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then separated in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z). These selected precursor ions are fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, making it ideal for analyzing complex matrices like plasma or tissue homogenates.[11][14]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for MDPA quantification by LC-MS/MS.
Detailed Protocol: LC-MS/MS
3.3.1. Materials and Reagents
-
MDPA reference standard
-
Stable isotope-labeled internal standard (IS) of MDPA (if available) or a structurally similar compound
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
3.3.2. Instrumentation
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an ESI source
-
Data acquisition and processing software
3.3.3. Preparation of Solutions
-
Standard Stock Solutions: Prepare separate stock solutions of MDPA and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Calibration and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking the appropriate matrix (e.g., plasma, buffer) with known amounts of MDPA and a constant amount of IS.
3.3.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3.3.5. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | To be determined by direct infusion of the standard |
| MDPA (Precursor > Product) | e.g., m/z 185.1 > 141.1 |
| IS (Precursor > Product) | To be determined |
3.3.6. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of MDPA to the peak area of the IS against the concentration of MDPA.
-
Use a weighted (1/x²) linear regression for the calibration curve.
-
Quantify MDPA in the samples using the regression equation.
Method Validation Summary (as per Bioanalytical Method Validation Guidelines)
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and IS |
| Matrix Effect | To be assessed and minimized |
| Recovery | Consistent and reproducible |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study. The HPLC-UV method is a reliable and cost-effective approach for routine analysis in simple matrices. For applications requiring high sensitivity and selectivity, particularly in complex biological fluids, the LC-MS/MS method is superior. Both methods, when properly validated according to ICH guidelines, can provide accurate and precise data for a wide range of applications in pharmaceutical research and development.
References
-
A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (n.d.). MDPI. Retrieved from [Link]
-
Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. (n.d.). SCION Instruments. Retrieved from [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]
-
Organic Acids : HPLC (Type-IV). (n.d.). International Organisation of Vine and Wine (OIV). Retrieved from [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment. Retrieved from [Link]
-
Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved from [Link]
-
Boost your productivity in small molecule LC-MSMS with better sample prep. (n.d.). Tecan. Retrieved from [Link]
-
Fast LC/MS in the analysis of small molecules. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. This compound | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. scioninstruments.com [scioninstruments.com]
- 8. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. tecan.com [tecan.com]
HPLC analysis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
An Application Note for the Reversed-Phase HPLC Analysis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Introduction
This compound is a chemical entity featuring a hydantoin core structure, a heterocyclic moiety found in various biologically active compounds and pharmaceutical intermediates.[1] The accurate quantification of this compound is essential for process monitoring in chemical synthesis, purity assessment in drug development, and metabolic studies.
However, the molecular structure of this analyte presents a significant analytical challenge. It possesses a carboxylic acid group and a polar hydantoin ring, rendering the molecule highly polar and water-soluble.[2] Consequently, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods using standard C18 stationary phases often fail to provide adequate retention, leading to elution near or within the solvent front and poor resolution from other polar impurities.[3][4][5]
This application note details a robust and reliable RP-HPLC method specifically developed for the analysis of this compound. The strategy hinges on controlling the analyte's ionization state through mobile phase pH adjustment to enhance retention on a polar-modified C18 column, thereby overcoming the typical challenges associated with polar compound analysis.[6][7]
Chromatographic Strategy: Addressing Polarity and Acidity
The primary obstacle in the analysis of this compound is its high polarity, driven by the presence of multiple hydrogen bond donors and acceptors and a carboxylic acid functional group.[8] In reversed-phase chromatography, retention is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase. Highly polar compounds have minimal affinity for the stationary phase and are quickly eluted by the polar mobile phase.
The Role of Mobile Phase pH
The key to retaining this analyte is to modulate its polarity. The propanoic acid moiety is ionizable; at a mobile phase pH above its pKa (estimated to be ~4.5-5.0), the carboxyl group will be deprotonated to its carboxylate form (-COO⁻). This negative charge significantly increases the molecule's polarity, drastically reducing its retention on a C18 column.
To counteract this, the method employs a low-pH mobile phase. By maintaining the pH well below the analyte's pKa (e.g., at pH 2.5-3.0), the carboxylic acid remains in its protonated, neutral form (-COOH).[6] This suppression of ionization makes the molecule less polar, allowing for greater hydrophobic interaction with the stationary phase and, consequently, achieving the necessary retention for reliable quantification.
Stationary Phase Selection
While pH control enhances retention, the use of highly aqueous mobile phases required for eluting polar compounds can lead to a phenomenon known as "phase collapse" or "pore dewetting" on traditional C18 columns.[5] To ensure method robustness, a modern, aqueous-stable C18 column with polar end-capping or a polar-embedded group is selected. These columns are designed to maintain a hydrated surface layer, preventing the loss of retention and ensuring reproducible results even with mobile phases containing a high percentage of water.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step protocol for the HPLC analysis.
Required Equipment and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A polar-modified, aqueous-stable C18 column (e.g., Luna® Omega Polar C18, 150 x 4.6 mm, 5 µm particle size, or equivalent).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade, >99%)
-
Deionized water (18.2 MΩ·cm)
-
-
Labware: Analytical balance, volumetric flasks, autosampler vials, 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Add 1.0 mL of formic acid to a 1 L volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix. This solution can be further diluted to prepare calibration standards.
-
HPLC Method Parameters
All quantitative data for the HPLC method are summarized in the table below.
| Parameter | Condition |
| Column | Polar-Modified C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% B to 60% B over 10 minutes; hold at 60% B for 2 minutes; return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
System Suitability Testing (SST)
To ensure the validity of the analytical results, system suitability must be confirmed before running samples. This is achieved by making five replicate injections of the 100 µg/mL working standard solution.
| SST Parameter | Acceptance Criteria |
| Retention Time %RSD | ≤ 1.0% |
| Peak Area %RSD | ≤ 2.0% |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
Analytical Workflow Visualization
The complete analytical process, from initial preparation to final data analysis, is outlined in the following workflow diagram.
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. This compound | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. agilent.com [agilent.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Structural Elucidation of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid using Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a hydantoin derivative, using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, step-by-step protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented. The causality behind experimental choices, such as solvent selection and parameter optimization, is explained to ensure robust and reproducible data acquisition. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of small organic molecules, particularly heterocyclic compounds like hydantoins. The methodologies described herein are designed to be self-validating, providing a clear pathway from sample preparation to complete structural assignment.
Introduction
This compound is a member of the hydantoin class of compounds. The hydantoin ring is a key structural motif in various biologically active molecules and natural products, making its derivatives subjects of significant interest in medicinal chemistry and drug discovery.[1] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of such compounds. NMR spectroscopy stands as the most powerful analytical technique for the non-destructive elucidation of molecular structures in solution. This note details the application of a suite of NMR experiments to fully characterize the title compound.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular structure is paramount for interpreting NMR spectra. The structure of this compound, along with the IUPAC numbering convention used for the assignment of NMR signals, is presented below.
Caption: Molecular Structure of the target compound.
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the sample preparation. For hydantoin derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent solvent choice due to its high polarity, which can effectively dissolve the polar analyte, and its ability to slow down the exchange of labile protons (e.g., NH, COOH), allowing for their observation in ¹H NMR spectra.[2][3]
Protocol:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a small plug of glass wool into a new NMR tube.
-
Place the prepared sample in the NMR spectrometer for analysis.
NMR Data Acquisition
All NMR experiments should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion. The following protocols are based on a 400 MHz instrument.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Protocol:
-
Tune and match the ¹H probe.
-
Acquire a standard ¹H NMR spectrum using the following parameters:
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Acquisition Time (aq): ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width (sw): 20 ppm
-
Temperature: 298 K
-
-
Process the data with an exponential window function (line broadening of 0.3 Hz) and perform phase and baseline corrections.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. A proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets.
Protocol:
-
Tune and match the ¹³C probe.
-
Acquire a proton-decoupled ¹³C NMR spectrum using the following parameters:
-
Pulse Program: zgpg30
-
Number of Scans (ns): 1024 or more (as ¹³C has low natural abundance)
-
Acquisition Time (aq): ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width (sw): 220 ppm
-
Temperature: 298 K
-
-
Process the data with an exponential window function (line broadening of 1-2 Hz).
-
Calibrate the spectrum using the solvent peak of DMSO-d₆ at 39.52 ppm.
C. 2D NMR: COSY, HSQC, and HMBC
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
Caption: Workflow for structural elucidation using 2D NMR.
COSY (Correlation Spectroscopy) Protocol:
-
Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 4-8 per increment
-
Relaxation Delay (d1): 1.5 seconds
-
Spectral Width (sw): 12 ppm in both dimensions
HSQC (Heteronuclear Single Quantum Coherence) Protocol:
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (ns): 8-16 per increment
-
Relaxation Delay (d1): 1.5 seconds
-
Spectral Width (sw): 12 ppm (F2, ¹H), 180 ppm (F1, ¹³C)
HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
-
Purpose: To identify long-range correlations between protons and carbons, typically over 2-3 bonds. This is key for connecting molecular fragments.
-
Pulse Program: hmbcgpndqf
-
Number of Scans (ns): 16-32 per increment
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width (sw): 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C)
Data Interpretation and Expected Results
Based on the structure of this compound and known chemical shift ranges for similar functional groups, the following spectral features are anticipated.[4][5]
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | COSY Correlations | HMBC Correlations (from H to C) |
| -COOH | 12.0 - 12.5 (br s, 1H) | ~174 | - | C=O (propanoic), CH₂ (α) |
| -NH (N1, N3) | 8.0 - 10.5 (br s, 2H) | - | - | C2, C4, C5 |
| -CH₃ (C4-methyl) | ~1.3 (s, 3H) | ~25 | - | C4, C5 |
| -CH₂- (α to C4) | ~2.0 - 2.4 (m, 2H) | ~35 | -CH₂- (β) | C4, C5, -CH₂- (β), -COOH |
| -CH₂- (β to C4) | ~1.8 - 2.2 (m, 2H) | ~30 | -CH₂- (α) | C4, -CH₂- (α), -COOH |
| C4 (quaternary) | - | ~60 | - | - |
| C2, C5 (C=O) | - | 155 - 175 | - | - |
Note: Chemical shifts are predictive and may vary based on experimental conditions.
Self-Validating System: Cross-Verification with 2D NMR
The trustworthiness of the structural assignment is established by the congruence of data from all NMR experiments.
-
COSY: Will confirm the presence of the -CH₂-CH₂- spin system of the propanoic acid chain through a cross-peak between the two methylene groups.
-
HSQC: Will unambiguously link the proton signals of the methyl and two methylene groups to their directly attached carbon atoms.
-
HMBC: This is the cornerstone of the final structure confirmation. Key expected correlations include:
-
From the methyl protons to the quaternary carbon C4 and the carbonyl C5.
-
From the α-methylene protons to C4 and the carboxylic acid carbonyl.
-
From the NH protons to the hydantoin ring carbons C2, C4, and C5, confirming the placement of the propanoic acid chain on the C4 position.
-
Caption: Diagram of key 2- and 3-bond HMBC correlations.
Conclusion
The suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete structural elucidation of this compound. By systematically applying 1D and 2D NMR techniques, researchers can confidently verify the identity and purity of their synthesized compounds. The principles and protocols outlined here are broadly applicable to the characterization of other small molecules and are essential for maintaining high standards of scientific integrity in chemical and pharmaceutical research.
References
-
Cho, Y. S., Lee, J. Y., & Kim, K. S. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Jeter, R. M., & Török, B. (2013). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). Figure S.1. 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ). Available at: [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Available at: [Link]
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Mass Spectrometric Analysis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Introduction
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a small molecule characterized by a hydantoin ring system and a propanoic acid functional group.[1] The accurate and sensitive detection of such compounds is critical in various fields, including drug metabolism, pharmacokinetics (DMPK), and biomarker discovery. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose due to its high selectivity, sensitivity, and speed.
This document provides a detailed guide for developing robust mass spectrometric methods for the analysis of this target analyte. We will explore the foundational principles guiding ionization and fragmentation, and present detailed protocols for both direct infusion and LC-MS/MS analysis. The causality behind experimental choices is emphasized to empower researchers to adapt these methods to their specific applications.
Analyte Characteristics & Ionization Strategy
1.1. Physicochemical Properties
-
Molecular Formula: C₇H₁₀N₂O₄[1]
-
Monoisotopic Mass: 186.06 g/mol
-
Structure: The molecule contains two key functional groups that dictate its behavior in a mass spectrometer:
1.2. Optimal Ionization Mode
The presence of the terminal carboxylic acid group makes this compound an ideal candidate for Negative-Ion Electrospray Ionization (ESI-) . In solution, the carboxylic acid readily deprotonates to form a stable carboxylate anion, [M-H]⁻. This pre-formed ion in the liquid phase can be efficiently transferred to the gas phase during the ESI process, typically resulting in a strong signal for the deprotonated molecule.[4][5]
While the nitrogen atoms in the hydantoin ring could potentially be protonated for Positive-Ion Electrospray Ionization (ESI+), the acidity of the carboxylic acid is the dominant feature. Therefore, ESI- is the recommended mode for achieving the highest sensitivity.[5]
Direct Infusion & Fragmentation Analysis (MS/MS)
The initial characterization should always begin with direct infusion analysis. This allows for the unambiguous identification of the precursor ion and the optimization of MS parameters without the complexity of chromatography.
2.1. Protocol: Direct Infusion Analysis
-
Stock Solution Preparation: Accurately weigh and dissolve the reference standard in LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 1 µg/mL in a solvent mixture that mimics a typical mobile phase, such as 50:50 (v/v) acetonitrile/water.
-
Infusion Setup: Infuse the working solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Tuning (Negative Ion Mode):
-
Acquire a full scan mass spectrum (e.g., m/z 50-300) to identify the deprotonated precursor ion, [M-H]⁻, which is expected at m/z 185.05 .
-
Isolate the precursor ion at m/z 185.05 in the quadrupole.
-
Perform a product ion scan by inducing fragmentation via Collision-Induced Dissociation (CID) with argon or nitrogen gas. Systematically vary the collision energy (CE) to find the optimal energy that produces a stable and informative fragmentation pattern.
-
-
Data Evaluation: Identify the most abundant and stable product ions for use in quantitative method development.
2.2. Expected Fragmentation Pathway
The fragmentation of hydantoin derivatives and carboxylic acids is well-understood.[2][6] For the [M-H]⁻ ion of this compound, the negative charge on the carboxylate group will direct the fragmentation cascade.
Key Expected Fragmentations:
-
Loss of H₂O (18 Da): A common loss from molecules containing carboxylic acids.
-
Loss of CO₂ (44 Da): Decarboxylation is a hallmark fragmentation pathway for deprotonated carboxylic acids. This is often the most prominent fragmentation.
-
Cleavage of the Propanoic Acid Side Chain: Fragmentation can occur along the aliphatic chain.
-
Ring Opening/Cleavage: The hydantoin ring itself can fragment, often involving the loss of isocyanate (HNCO) or carbon monoxide (CO).[2][7]
Proposed Fragmentation Diagram
Caption: Proposed fragmentation pathway for [M-H]⁻ of the target analyte.
Quantitative LC-MS/MS Method Development
For accurate quantification in complex biological matrices, a robust LC-MS/MS method using Multiple Reaction Monitoring (MRM) is required. This involves chromatographic separation followed by selective mass spectrometric detection.
3.1. Chromatographic Conditions
The analyte is a polar, acidic compound, making it well-suited for reversed-phase liquid chromatography.
Protocol: LC Method
-
LC Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) provides excellent retention and peak shape for small molecules.
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Rationale: While strong acids like formic acid can suppress ionization in negative mode, a weak acid like acetic acid can sometimes improve peak shape and even enhance ESI(-) response without significant signal suppression.[8]
-
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
Gradient Elution: A gradient from low to high organic content is necessary to elute the analyte with good peak shape and separate it from matrix interferences.
-
Example Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B (re-equilibration)
-
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3.2. Mass Spectrometer Conditions (MRM)
Based on the direct infusion results, select the precursor ion and at least two product ions to create MRM transitions. Using two transitions (one for quantification, one for confirmation) provides higher confidence in the results.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI, Negative | Optimal for deprotonation of the carboxylic acid group.[5] |
| Capillary Voltage | 3.0 - 4.0 kV | Standard range for stable electrospray. |
| Source Temperature | 120-150 °C | Prevents thermal degradation of the analyte. |
| Desolvation Gas Temp | 350-450 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 600-800 L/hr | Dependent on instrument geometry. |
| MRM Transition 1 (Quantifier) | 185.05 > 141.06 | Represents the highly probable loss of CO₂. |
| MRM Transition 2 (Qualifier) | 185.05 > 112.04 | A secondary fragment to confirm identity. |
| Collision Energy (CE) | Optimize empirically | Typically 10-25 eV for this mass range. |
| Dwell Time | 50-100 ms | Balances sensitivity with the number of points across the peak. |
3.3. Protocol: Sample Preparation from Plasma
A simple protein precipitation is often sufficient for removing the bulk of matrix interferences.[9]
-
Aliquot Sample: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike with 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for extraction variability.
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile.
-
Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial.
-
Inject: Inject the sample into the LC-MS/MS system.
Overall Analytical Workflow
Caption: High-level overview of the quantitative analysis workflow.
Method Validation & System Suitability
For regulated environments or when generating high-quality quantitative data, the method must be validated according to established guidelines. Key parameters to assess include:
-
Selectivity: Absence of interfering peaks at the analyte's retention time in blank matrix.
-
Linearity & Range: The concentration range over which the detector response is proportional to the concentration (e.g., 1-1000 ng/mL).
-
Accuracy & Precision: Closeness of measured values to the true value and the reproducibility of measurements, respectively.[9]
-
Matrix Effect: Ion suppression or enhancement caused by co-eluting matrix components.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the matrix under various storage conditions (e.g., freeze-thaw, bench-top).
References
-
Thevis M, et al. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry, 43(5), 639–650. Available from: [Link]
-
Suzuki, T., & Tuzimura, K. (1976). Mass Spectra of Amino Acid Hydantoins. Agricultural and Biological Chemistry, 40(1), 225-226. Available from: [Link]
-
Hoetelmans, R. M., et al. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. Clinica Chimica Acta, 115(3), 263-275. Available from: [Link]
-
Wikipedia. S-40503. Available from: [Link]
-
Pál, A., & Czompa, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Magyar Kémiai Folyóirat, 125(1), 10-21. Available from: [Link]
-
Wikipedia. Electrospray ionization. Available from: [Link]
-
University of Illinois, School of Chemical Sciences. Electrospray Ionization. Available from: [Link]
-
Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. LCGC North America, 35(5), 324-329. Available from: [Link]
-
Xia, Y., et al. (2006). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 17(1), 113-125. Available from: [Link]
-
Doc Brown's Chemistry. Mass spectrum of propanoic acid. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
Sources
- 1. This compound | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-40503 - Wikipedia [en.wikipedia.org]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid in Medicinal Chemistry
Introduction: The Hydantoin Scaffold as a Privileged Structure in Drug Discovery
The hydantoin heterocycle, chemically known as imidazolidine-2,4-dione, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1] This five-membered ring system is present in a variety of clinically significant drugs, demonstrating a broad spectrum of pharmacological activities.[1][2] Notable examples include phenytoin, an antiepileptic drug, and enzalutamide, a potent anti-prostate cancer agent.[2] The versatility of the hydantoin core lies in its synthetic accessibility and the ability to introduce diverse substituents at multiple positions, allowing for the fine-tuning of its biological and pharmacological properties.[1] Modifications at the N-1, N-3, and C-5 positions have led to the development of compounds with anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1]
This application note focuses on a specific C-5,5-disubstituted hydantoin, 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid . The presence of both a methyl and a propanoic acid group at the C-5 position suggests unique steric and electronic properties that can be exploited for targeted drug design. The carboxylic acid moiety, in particular, is a key functional group in many pharmaceuticals, often enhancing water solubility and enabling critical interactions with biological targets through hydrogen bonding and electrostatic interactions.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential medicinal chemistry applications of this compound. We will detail a robust synthetic protocol, propose a hypothetical therapeutic application based on the known activities of related compounds, and provide step-by-step protocols for its in vitro evaluation.
Synthesis of this compound
The most direct and efficient method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction .[5][6][7][8][9] This multicomponent reaction involves the condensation of a ketone with an alkali metal cyanide and ammonium carbonate to yield the desired hydantoin.[5] For the synthesis of our target compound, the required starting material is 4-oxopentanoic acid (levulinic acid).
Proposed Synthetic Pathway
The synthesis of this compound can be achieved in a one-pot reaction as illustrated below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. jsynthchem.com [jsynthchem.com]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Investigating the Antimicrobial Potential of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Authored by: Senior Application Scientist, Gemini Labs
Abstract: The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The hydantoin (imidazolidine-2,4-dione) nucleus is a well-established pharmacophore present in various clinically used drugs and has demonstrated a broad spectrum of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid in antimicrobial studies. While direct antimicrobial data for this specific molecule is not yet prevalent in published literature, the extensive evidence of antimicrobial efficacy within the hydantoin class provides a strong rationale for its investigation.[1][2][3] This guide furnishes detailed, field-proven protocols for the systematic evaluation of its potential antibacterial and antifungal properties, grounded in established microbiological standards.
Introduction: The Rationale for Investigating a Novel Hydantoin Derivative
The hydantoin ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. Derivatives of this core structure have been successfully developed as anticonvulsants (e.g., Phenytoin) and antibacterial agents (e.g., Nitrofurantoin).[2][4] Recent research has underscored the versatility of hydantoin derivatives as potent antimicrobial agents, effective against a range of pathogens including multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[2][5]
The mechanisms of action for antimicrobial hydantoins are multifaceted and not always fully elucidated, which may contribute to their low propensity for inducing resistance.[2] Documented mechanisms include:
-
Disruption of Bacterial Membranes: Cationic-modified hydantoins can act similarly to host-defense peptides, disrupting membrane integrity and leading to rapid cell death.[2][5][6]
-
Inhibition of Essential Biosynthesis: Interference with the synthesis of bacterial cell walls or proteins has been reported.[1]
-
Damage to Bacterial DNA: Some derivatives are known to cause damage to microbial genetic material.[2][7]
This compound combines the core hydantoin scaffold with a propanoic acid side chain, presenting a unique chemical entity for antimicrobial screening. The presence of the carboxylic acid group may influence its solubility, cell permeability, and interaction with biological targets. This guide provides the foundational protocols to rigorously assess its antimicrobial profile.
Preliminary Steps: Compound Sourcing and Preparation
2.1. Sourcing the Compound: this compound is available from several chemical suppliers under CAS numbers 7511-46-8 and 43189-50-0.[8][9][10] It is essential to obtain a certificate of analysis (CoA) to confirm the identity and purity of the compound before commencing any biological assays.
2.2. Stock Solution Preparation: The solubility of the test compound is a critical parameter. Due to the carboxylic acid moiety, solubility may be pH-dependent.
Protocol:
-
Initial Solubility Testing: Attempt to dissolve the compound in sterile deionized water. If insoluble, proceed to test solubility in dimethyl sulfoxide (DMSO).
-
DMSO Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 25.6 mM) in 100% DMSO. Ensure the compound is fully dissolved. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Solvent Toxicity Control: It is imperative to determine the highest concentration of DMSO that does not inhibit the growth of the test microorganisms. This is typically ≤1% (v/v) in the final assay medium. All experiments must include a solvent control (e.g., medium with 1% DMSO) to ensure that any observed antimicrobial effect is due to the compound and not the solvent.
Core Protocols for Antimicrobial Susceptibility Testing
The following protocols are aligned with standards set by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient technique for determining MIC values.
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile 96-well flat-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Bacterial or fungal inocula, standardized to the appropriate density.
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Resazurin sodium salt solution (optional, for viability indication).
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Bacteria: From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Fungi: Prepare a yeast suspension and adjust to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the test compound stock, appropriately diluted in broth, to the first column of wells to achieve twice the highest desired test concentration.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to wells in columns 1-11. Do not inoculate column 12. The final volume in each well will be 200 µL, and the compound concentrations will be halved.
-
-
Controls:
-
Positive Control: Set up a row with a standard antibiotic.
-
Growth Control (Column 11): Broth + Inoculum.
-
Sterility Control (Column 12): Broth only.
-
Solvent Control: A separate row with the highest concentration of DMSO used.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria. Fungal plates are incubated at 35°C for 24-48 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading mirror. The growth control well should be turbid.
-
Caption: Workflow for MIC determination via broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This is a crucial step to determine whether the compound is static (inhibits growth) or cidal (kills).
Protocol:
-
Following MIC Determination: Use the microtiter plates from the MIC assay.
-
Subculturing: From each well that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, it is the lowest concentration plate with no colony growth.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening.
Protocol:
-
Plate Preparation: Prepare Mueller-Hinton Agar plates.
-
Inoculation: Using a sterile cotton swab, evenly lawn the surface of the agar with a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound at various concentrations into the wells. A solvent control (DMSO) and a positive control antibiotic must be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter correlates with greater antimicrobial activity.
Data Presentation and Interpretation
Results should be tabulated for clarity and easy comparison across different microbial strains.
Table 1: Example Antimicrobial Activity Data for this compound
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) at 100 µg |
| Staphylococcus aureus | ATCC 29213 | 64 | 128 | 14 |
| Escherichia coli | ATCC 25922 | 128 | >256 | 10 |
| Pseudomonas aeruginosa | ATCC 27853 | >256 | >256 | 0 |
| Candida albicans | ATCC 90028 | 128 | >256 | 9 |
Interpretation:
-
MBC/MIC Ratio: A ratio of ≤4 generally indicates cidal activity, while a ratio of >4 suggests static activity.
-
Spectrum of Activity: The range of organisms inhibited indicates whether the compound has broad-spectrum (acting on both Gram-positive and Gram-negative bacteria) or narrow-spectrum activity.
Advanced Protocols: Exploring the Mechanism of Action
Should initial screening prove promising, further studies can elucidate the compound's mechanism of action. The known mechanisms of other hydantoin derivatives suggest several avenues for investigation.[1][2][5][7]
Caption: Potential avenues for mechanism of action studies.
Conclusion and Future Directions
This document outlines a systematic approach to evaluate the antimicrobial potential of this compound. By leveraging established, robust protocols, researchers can generate reliable data to determine the compound's spectrum of activity, potency, and cidal/static nature. Given the proven success of the hydantoin scaffold in antimicrobial drug discovery, this compound represents a worthwhile candidate for investigation.[1][2][5] Positive results from these foundational studies would warrant further exploration into its mechanism of action, toxicity profiling, and potential for in vivo efficacy.
References
-
The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate. [Link]
-
Membrane-Active Hydantoin Derivatives as Antibiotic Agents. National Center for Biotechnology Information (PMC). [Link]
-
Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. National Center for Biotechnology Information (PMC). [Link]
-
Antimicrobial Activity of Various Hydantoin Derivatives. ResearchGate. [Link]
-
Amine-alkyl derivatives of hydantoin: new tool to combat resistant bacteria. PubMed. [Link]
-
Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PubMed. [Link]
-
Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ResearchGate. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]
-
This compound | C7H10N2O4 | CID 242015. PubChem. [Link]
-
This compound. Abacipharmatech. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7511-46-8|3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid|BLD Pharm [bldpharm.com]
- 9. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 10. 3-(4-METHYL-2,5-DIOXO-IMIDAZOLIDIN-4-YL)-PROPIONIC ACID | 43189-50-0 [chemicalbook.com]
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid as a building block for heterocycles
An in-depth guide for researchers, scientists, and drug development professionals on leveraging 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid as a strategic building block for the synthesis of diverse heterocyclic systems.
Executive Summary
This compound is a bifunctional chemical scaffold built upon the privileged hydantoin core. The hydantoin moiety, an imidazolidine-2,4-dione, is a cornerstone in medicinal chemistry, forming the structural basis for numerous clinically significant drugs, including phenytoin (anticonvulsant), nitrofurantoin (antibacterial), and enzalutamide (antiandrogen).[1][2][3] This building block uniquely combines the established biological relevance of the hydantoin ring with a reactive propanoic acid side chain. This dual functionality allows for orthogonal chemical modifications, enabling the construction of complex heterocyclic architectures and diverse compound libraries for drug discovery and materials science. This guide provides detailed protocols, mechanistic insights, and strategic considerations for utilizing this versatile building block.
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is crucial for successful experimental design.
| Property | Data | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 43189-50-0 | [5][6][7] |
| Molecular Formula | C₇H₁₀N₂O₄ | [4] |
| Molecular Weight | 186.17 g/mol | N/A |
| SMILES | CC1(CCC(=O)O)NC(=O)NC1=O | [6] |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), alcohols; sparingly soluble in water. | N/A |
| Storage | Store in a cool, dry place (2°C - 8°C recommended) away from incompatible materials. | N/A |
Synthesis of the Building Block
The title compound is typically synthesized via the Bucherer-Bergs reaction, a robust and high-yield method for producing 5,5-disubstituted hydantoins.[8] This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali cyanide and ammonium carbonate.
Reaction Principle: The reaction proceeds through the formation of an aminonitrile intermediate from the starting ketone (4-oxopentanoic acid), which then reacts with cyanate (derived from ammonium carbonate) and subsequently cyclizes to form the stable hydantoin ring.
Caption: General workflow for the Bucherer-Bergs synthesis.
Protocol 2.1: Synthesis of this compound
Materials:
-
4-Oxopentanoic acid (Levulinic acid)
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve ammonium carbonate (3.5 eq) and potassium cyanide (1.2 eq) in water. Add ethanol to create a biphasic system. Causality: The aqueous phase facilitates the initial reactions, while ethanol helps solubilize the organic starting material.
-
Addition of Ketone: Add 4-oxopentanoic acid (1.0 eq) to the mixture.
-
Heating: Seal the reaction vessel and heat to 60-70°C overnight with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS.
-
Workup and Hydrolysis: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to pH 1-2. This step hydrolyzes the intermediate and precipitates the product. Safety Note: Acidification of a cyanide-containing solution will produce highly toxic HCN gas. This must be performed in an efficient fume hood.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
-
Purification: The crude product can be recrystallized from hot water or an ethanol/water mixture to yield the pure compound.
Application in Heterocycle Synthesis: Protocols and Strategies
The true utility of this building block lies in its capacity for differential functionalization at the carboxylic acid terminus and the hydantoin nitrogen atoms.
Application 3.1: Synthesis of N-Substituted Hydantoin Derivatives
The N-H protons of the hydantoin ring can be readily alkylated or arylated, providing a primary vector for library diversification.[9][10] The propanoic acid moiety can be retained as a secondary functional handle or protected as an ester.
Caption: Sequential modification of the building block.
Protocol 3.1.1: N-Benzylation and Methyl Esterification
This two-step protocol demonstrates the orthogonal reactivity of the scaffold.
Part A: N-Benzylation
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Solubilization: Dissolve the starting acid (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous powdered K₂CO₃ (2.5 eq). Causality: K₂CO₃ is a mild base sufficient to deprotonate the hydantoin nitrogens, making them nucleophilic, without significantly deprotonating the carboxylic acid, which would form a less soluble carboxylate salt.
-
Alkylation: Add benzyl bromide (1.1 to 2.2 eq, depending on desired mono- or di-substitution) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (40-50°C) for 12-24 hours.
-
Workup: Pour the reaction mixture into ice-water and acidify with 1M HCl to pH ~3. This protonates the remaining carboxylic acid and precipitates the product.
-
Isolation: Extract the aqueous phase with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Part B: Methyl Esterification
Materials:
-
N-Benzylated product from Part A
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄, concentrated)
Procedure:
-
Reaction Setup: Dissolve the N-benzylated acid (1.0 eq) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heating: Reflux the mixture for 4-6 hours. Causality: This is a classic Fischer esterification. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol.
-
Workup: Cool the reaction and neutralize the acid with a saturated sodium bicarbonate solution.
-
Isolation: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the final ester product, which can be further purified by chromatography.
Application 3.2: Synthesis of Fused Bicyclic Heterocycles via Amide Coupling and Cyclization
The carboxylic acid is a powerful handle for building fused ring systems. By forming an amide with a bifunctional amine, subsequent intramolecular cyclization can generate complex polycyclic scaffolds.
Caption: General strategy for constructing fused ring systems.
Protocol 3.2.1: Synthesis of an Imidazo[1,5-a]pyridine-fused System
Part A: Amide Coupling
Materials:
-
This compound
-
2-Aminopyridine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Activation: Dissolve the starting acid (1.0 eq), 2-aminopyridine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM. Causality: HOBt reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid. This new activated ester is more reactive and less prone to side reactions and racemization than the O-acylisourea itself.
-
Coupling: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the resulting amide by flash chromatography.
Part B: Bischler-Napieralski-type Cyclodehydration
Materials:
-
Amide product from Part A
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Toluene or Xylene
Procedure:
-
Reaction Setup: Dissolve the amide (1.0 eq) in a high-boiling solvent like toluene.
-
Cyclization: Add phosphorus oxychloride (3.0 eq) dropwise.
-
Heating: Reflux the mixture for 6-12 hours until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the solution with a concentrated NaOH or NH₄OH solution to pH 8-9. Safety Note: Quenching POCl₃ is highly exothermic.
-
Isolation: Extract the product with ethyl acetate or chloroform. The combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the fused heterocyclic system.
Conclusion and Future Outlook
This compound is a high-potential building block for modern organic synthesis and drug discovery. Its structural features provide a robust platform for creating molecular diversity through N-substitution, side-chain modification, and the construction of novel fused heterocyclic systems. The protocols outlined in this guide serve as a validated starting point for researchers to explore the rich chemistry of this scaffold. Future applications may involve its use in solid-phase synthesis for combinatorial library generation or the development of novel spirocyclic compounds by intramolecular cyclization of its derivatives.
References
- Lee, J., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry.
- ChemicalBook. (2025). Recent applications of hydantoin in medicinal chemistry. ChemicalBook.
- Study.com. (n.d.).
- Dakenchem. (n.d.). Hydantoin: A Key Intermediate for Pharmaceutical R&D and Beyond. Dakenchem.
- WJPR. (2024). Recent advances in the synthesis and medicinal application of hydantoin. World Journal of Pharmaceutical Research.
- Shaanxi Letian Optoelectronics Materials Co., Ltd. (n.d.). This compound. lt-oled.com.
- BLDpharm. (n.d.). 43189-50-0|this compound. BLDpharm.
- Al-Tel, T. H. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Synlett.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic Chemistry Portal.
- Biosynth. (n.d.). 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid. Biosynth.
- AbacipharmTech. (n.d.). This compound. AbacipharmTech.
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 3. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 4. This compound | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound-陕西莱特光电材料股份有限公司 [ltom.com]
- 6. 43189-50-0|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. study.com [study.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Hydantoin synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a key hydantoin derivative. We provide in-depth troubleshooting, optimization protocols, and mechanistic insights to help you improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary synthesis route?
This compound is a substituted hydantoin, a class of heterocyclic compounds widely used as intermediates in medicinal and agrochemical applications.[1] The most common and direct method for its synthesis is the Bucherer-Bergs reaction , a one-pot, multicomponent reaction that is highly effective for creating 5,5-disubstituted hydantoins.[2][3][4]
Q2: What are the necessary starting materials for the Bucherer-Bergs synthesis of this specific molecule?
To synthesize this target molecule, you will need:
-
A Ketone: 4-Oxopentanoic acid (commonly known as levulinic acid). This provides the core carbon skeleton, including the methyl group and the propanoic acid side chain.
-
A Cyanide Source: Potassium cyanide (KCN) or sodium cyanide (NaCN). This provides the C5 carbon of the hydantoin ring.
-
An Ammonium and Carbonate Source: Ammonium carbonate ((NH₄)₂CO₃). This provides the two nitrogen atoms and the C2 carbonyl group of the hydantoin ring.
-
A Solvent: A mixture of ethanol and water is typically used to ensure all reactants are sufficiently soluble.[1]
Q3: What is the underlying mechanism of the Bucherer-Bergs reaction?
The reaction proceeds through several key steps, beginning with the in-situ formation of essential intermediates from the starting materials.[2][5]
-
Cyanohydrin Formation: The ketone (4-oxopentanoic acid) reacts with the cyanide ion to form a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin to produce an α-aminonitrile.
-
Cyclization: The aminonitrile's nitrogen atom performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate), leading to an intermediate that rapidly cyclizes.
-
Rearrangement: The cyclized intermediate rearranges to form the final, stable hydantoin ring structure.[2][5]
Troubleshooting Guide: Yield and Purity Issues
This section addresses common problems encountered during the synthesis. Each answer explains the chemical reasoning behind the proposed solution.
Q1: My reaction has failed completely or the yield is negligible. What are the most critical parameters to verify?
Answer: A failed reaction is often due to an issue with one of three critical factors: reagent integrity, pH, or temperature.
-
Reagent Integrity:
-
Ammonium Carbonate: This reagent can decompose over time into ammonia and carbon dioxide gas, especially if not stored in a tightly sealed container. If the container has no pressure release upon opening, the reagent has likely degraded. Use a fresh, sealed bottle.
-
4-Oxopentanoic Acid: Ensure the purity of your starting ketone. Impurities can inhibit the reaction or lead to complex side-product formation.
-
-
Reaction pH: The Bucherer-Bergs reaction requires a weakly alkaline environment (pH 8-9) to proceed efficiently.[5] Ammonium carbonate itself acts as a buffer to maintain this range. If the pH is too acidic, the initial formation of the cyanohydrin is hindered. If it's too alkaline, cyanide degradation can occur.[5]
-
Temperature: The reaction requires heating, typically between 60°C and 100°C.[3][5] Insufficient temperature will result in a sluggish or incomplete reaction.
Q2: My yield is consistently low (20-40%). How can I systematically improve it?
Answer: Low yields are often a problem of optimization rather than outright failure. The key levers for improvement are stoichiometry, temperature, and reaction time.
-
Stoichiometry: This is an equilibrium-driven reaction. To push the equilibrium towards the product, an excess of the cyanide salt and ammonium carbonate is recommended. A common starting point is a molar ratio of 1 : 1.5 : 2 for Ketone : NaCN : (NH₄)₂CO₃ .[6] You can systematically increase the excess of NaCN and (NH₄)₂CO₃ to find the optimal ratio for your setup.
-
Temperature and Reaction Time: These two parameters are linked. Higher temperatures can increase the reaction rate but may also promote side reactions, such as polymerization, if maintained for too long.[2] Prolonging the reaction time at a moderate temperature (e.g., 60-70°C for 24 hours) often yields better results than a short reaction at a very high temperature.[1][3][6]
-
Solvent Choice: While aqueous ethanol is standard, for challenging reactions, alternative solvents like acetamide or DMF have been shown to improve yields.[3]
Q3: I'm observing a significant amount of insoluble, sticky byproduct. What is it and how can it be prevented?
Answer: The formation of polymeric material is a known issue in the Bucherer-Bergs reaction, often arising from the self-condensation of the starting ketone or polymerization of intermediates.
-
Causality: This is typically exacerbated by excessively high temperatures or high reactant concentrations.
-
Prevention Strategy:
-
Temperature Control: Avoid exceeding 100°C. An optimal range is often 60-80°C.
-
Gradual Addition: Consider adding the 4-oxopentanoic acid slowly to the heated solution of ammonium carbonate and potassium cyanide. This keeps the instantaneous concentration of the ketone low, minimizing its ability to self-condense.
-
Efficient Stirring: Ensure the reaction mixture is vigorously stirred to promote efficient mixing and prevent localized overheating.
-
Q4: My product precipitates during the reaction, making the mixture difficult to stir. Is this normal?
Answer: Yes, for some hydantoins, the product may have limited solubility in the reaction medium and can precipitate as it forms. While this can be a positive indicator that the reaction is working, it can hinder heat transfer and mixing. If this becomes problematic, you can increase the proportion of the solvent (ethanol/water) in the reaction mixture to maintain a stirrable slurry.
Q5: I am struggling with the final work-up and purification. What is the best practice?
Answer: The work-up is critical for isolating a pure product. The acidic nature of the propanoic acid group on your target molecule is key.
-
Work-up Protocol: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the mixture with concentrated HCl to a pH of ~2 under a fume hood.[5][6] This protonates the carboxylate group, causing the desired product to precipitate out of the aqueous solution.
-
Purification: The crude solid collected by filtration can be purified by recrystallization.[1] A mixture of ethanol and water is an excellent choice for this.[5] Dissolve the crude product in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.
Troubleshooting Flowchart
Caption: Troubleshooting Decision Tree for Synthesis Issues.
Optimized Experimental Protocols
Safety Precaution: These protocols involve the use of cyanide salts , which are highly toxic. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide poisoning antidote kit and trained personnel available.
Protocol 1: Optimized Bucherer-Bergs Synthesis
This protocol incorporates best practices for maximizing yield and purity.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ammonium carbonate (13.2 g, ~0.14 mol) and sodium cyanide (7.4 g, 0.15 mol).[6]
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (120 mL total).
-
Heating: Heat the stirred mixture to 60°C in an oil bath to dissolve the salts.
-
Ketone Addition: Dissolve 4-oxopentanoic acid (11.6 g, 0.1 mol) in 20 mL of the ethanol/water solvent and add it to the reaction flask.
-
Reaction: Maintain the reaction at 60-65°C with vigorous stirring for 24 hours.[6] The mixture may become a thick slurry.
-
Cooling: After 24 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up (Acidification): In a fume hood, slowly and carefully add concentrated hydrochloric acid (HCl) to the stirred mixture until the pH is approximately 2. Vigorous gas evolution (CO₂) will occur.
-
Precipitation: Cool the acidified mixture in an ice bath for 1-2 hours to maximize the precipitation of the product.
-
Isolation: Collect the white solid product by vacuum filtration and wash the filter cake with a small amount of cold water.
-
Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water to yield pure this compound.
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Key Parameter Optimization Summary
Use the following table as a guide for systematically optimizing your reaction conditions. Start with the "Baseline" and adjust one parameter at a time.
| Parameter | Baseline Condition | Optimization Strategy | Expected Outcome & (Rationale) |
| Temperature | 60-65°C | Test range from 50°C to 90°C in 10°C increments. | Higher temp may increase rate but >80°C risks polymerization. Lower temp requires longer time.[2][7] |
| Reaction Time | 24 hours | Test aliquots at 12, 24, 36, and 48 hours. | Yield should plateau; optimal time balances throughput and completion. Some reactions benefit from longer times.[1][6] |
| Stoichiometry | 1 : 1.5 : 2 (Ketone:NaCN:(NH₄)₂CO₃) | Increase (NH₄)₂CO₃ to 3-4 equivalents. | Increased excess of reagents can drive equilibrium further to the product side, improving yield.[5] |
| Concentration | ~0.6 M (Ketone) | Test a more dilute setup (~0.4 M) and a more concentrated one (~0.8 M). | Lower concentration can reduce polymerization side reactions. Higher concentration may increase reaction rate. |
References
- ResearchGate. (n.d.). Optimization of reaction conditionsfor hydantoins.
- Process parameter optimization for hydantoinase-mediated synthesis of optically pure carbamoyl amino acids of industrial value. (n.d.).
-
Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of the acid-cyclization conditions.
- Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021).
- ResearchGate. (n.d.). Chemical synthesis of C-5-monosubstituted hydantoins by....
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
Povarov, L. S. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(8), 1843. Retrieved from [Link]
- Cambridge University Press. (n.d.). Bucherer-Bergs Reaction.
-
MDPI. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 12(3), 396. Retrieved from [Link]
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- ResearchGate. (n.d.). (Z)-Methyl 4-({3-[(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}methyl)benzoate.
- ResearchGate. (n.d.). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity.
-
Amerigo Scientific. (n.d.). 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid. Retrieved from [Link]
-
PMC. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
PubMed. (2008). (Z)-Methyl 4-({3-[(2,5-dioxoimidazolidin-4-yl-idene)meth-yl]-1H-indol-1-yl}meth-yl)benzoate. Retrieved from [Link]
-
Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Bucherer-Bergs Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. jsynthchem.com [jsynthchem.com]
Technical Support Center: 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 43189-50-0). While this hydantoin derivative is a valuable research compound, its chemical structure presents specific stability challenges that can impact experimental reproducibility and outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve common stability issues. The advice herein is grounded in established principles of organic chemistry and data from studies on analogous hydantoin structures.
Quick Reference: Compound Structure & Key Features
Before delving into troubleshooting, it is essential to understand the structural features of the molecule that influence its stability. The key functional groups are the hydantoin (a 2,5-dioxoimidazolidine) ring, a quaternary stereocenter at the 4-position, and a propanoic acid side chain.
Caption: Structure of the topic compound with key areas influencing stability.
Frequently Asked Questions (FAQs)
Q1: My compound seems to be losing potency when stored in an aqueous buffer. What is the likely cause?
A1: The most probable cause is the hydrolysis of the hydantoin ring. The hydantoin structure contains two amide bonds (a cyclic ureide) that can be cleaved by water, especially under non-neutral pH conditions or at elevated temperatures.[1] This ring-opening reaction results in the formation of N-carbamoyl-alpha-methyl-alpha-alanine propanoic acid, which is structurally different and likely possesses different biological activity.
Caption: Hydrolysis degradation pathway.
To mitigate this, prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, use a sterile, neutral pH buffer (pH 6.5-7.5) and store at 2-8°C for no more than 24 hours.[2] For long-term storage, the compound should be kept as a solid or dissolved in an anhydrous aprotic solvent like DMSO.
Q2: I observe peak splitting or a second peak appearing in my HPLC analysis over time. What could this be?
A2: This is a classic sign of epimerization . The carbon atom at position 4 of the hydantoin ring is a chiral center. Under certain conditions, particularly in basic solutions, the proton on the nitrogen at position 3 (N3) can be abstracted. The resulting anion can delocalize, leading to a temporary flattening of the stereocenter, which allows for protonation from either face, resulting in a mixture of the original compound and its C4-epimer.[3][4]
Sources
- 1. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Welcome to the technical support guide for the synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and purification of this hydantoin derivative. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the integrity and success of your experiments.
I. Understanding the Synthesis: The Bucherer-Bergs Reaction
The synthesis of this compound is typically achieved through the Bucherer-Bergs reaction.[1][2] This multicomponent reaction involves the treatment of a ketone, in this case, levulinic acid (4-oxopentanoic acid), with a cyanide source (e.g., potassium cyanide) and ammonium carbonate.[1] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the desired hydantoin ring structure.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?
Answer: Low yields in the Bucherer-Bergs reaction can stem from several factors. Let's break down the common culprits and their solutions.
-
Suboptimal Reagent Stoichiometry: The molar ratios of your reactants are critical. An excess of the cyanide source and ammonium carbonate is typically required to drive the reaction to completion.
-
Recommendation: A common starting point is a molar ratio of 1:2:2 for the ketone:KCN:(NH₄)₂CO₃.[1] You may need to optimize these ratios for your specific setup.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Recommendation: Ensure the reaction is heated sufficiently, typically at reflux in an aqueous ethanol solution (around 80-100°C), for an adequate duration.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable.
-
-
pH Control: The pH of the reaction mixture should be maintained in the range of 8-9.[1]
-
Product Loss During Workup: The product is precipitated by acidifying the reaction mixture. If the pH is not optimal, or if the product has significant solubility in the workup solvent, you can lose a substantial amount of your product.
-
Recommendation: After cooling the reaction mixture, carefully acidify with an acid like HCl to a pH where the product precipitates maximally.[1] Chilling the mixture in an ice bath can further reduce solubility and improve recovery.
-
Question 2: I am seeing multiple spots on my TLC plate after the reaction. What are the potential impurities?
Answer: The presence of multiple spots on your TLC plate indicates a mixture of compounds. Based on the Bucherer-Bergs reaction mechanism, you can anticipate several potential impurities.
| Potential Impurity | Origin | Rationale |
| Levulinic Acid | Unreacted Starting Material | Incomplete reaction. |
| Cyanohydrin Intermediate | Reaction Intermediate | The reaction did not proceed to completion from this intermediate. |
| Aminonitrile Intermediate | Reaction Intermediate | The cyclization step to the hydantoin is incomplete. |
| α-Ureido Acid | Side Product | In some cases, ureido acids can be the main products of the Bucherer-Bergs reaction.[2] |
Below is a diagram illustrating the formation of the desired product and a key potential impurity.
Caption: Reaction pathway and impurity formation.
Question 3: How can I purify my crude product?
Answer: For many hydantoin derivatives, recrystallization is an effective purification method.[2] Given the polar nature of your product due to the carboxylic acid and hydantoin moieties, a polar solvent system is recommended.
-
Recommended Solvents: A mixture of ethanol and water is often a good starting point.[1] You can also explore other polar solvents like methanol or isopropanol, potentially with water as an anti-solvent.
-
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of the hot solvent (or solvent mixture).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Question 4: What analytical techniques are suitable for assessing the purity of my final product?
Answer: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common setup for polar molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help identify any major impurities if their structures are known.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your product and can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine levulinic acid (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-100°C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 2M HCl to a pH of approximately 2-3. The product should precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to an hour to maximize precipitation.
-
-
Isolation:
-
Collect the crude product by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the crude product under vacuum.
-
Protocol 2: Purity Analysis by HPLC (Illustrative Method)
This is a starting point for method development and will require validation.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase it over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
Caption: General workflow for HPLC analysis.
IV. Concluding Remarks
The synthesis of this compound via the Bucherer-Bergs reaction is a robust and well-established method. However, like any chemical synthesis, it requires careful attention to reaction parameters and purification procedures to achieve a high yield of a pure product. By understanding the underlying chemistry and potential pitfalls, researchers can effectively troubleshoot issues and optimize their synthetic protocols. This guide provides a foundation for this understanding, and we encourage you to adapt and refine these methods for your specific experimental context.
V. References
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. (While a specific URL to the full text may require a subscription, this is a foundational review on the topic).
-
Simonsen, J. L. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4524. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Solubility for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 43189-50-0). This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.
Physicochemical Properties & Solubility Overview
Understanding the structure of this compound is the first step in troubleshooting its solubility. The molecule contains two key functional regions: a hydantoin ring and a propanoic acid side chain.[1]
-
Hydantoin Ring : This is a heterocyclic moiety that is generally polar but can have limited water solubility on its own.[2][3] The attached methyl group slightly increases its hydrophobicity.
-
Propanoic Acid Chain : This carboxylic acid group is the primary driver of the compound's pH-dependent solubility.[4] At low pH, it is protonated (-COOH) and neutral, contributing to low aqueous solubility. At higher pH (above its pKa), it deprotonates to form a highly polar carboxylate salt (-COO⁻), which dramatically increases water solubility.[5][6]
This dual nature predicts that the compound will be poorly soluble in neutral or acidic aqueous solutions but will show a significant increase in solubility in alkaline conditions.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 43189-50-0 | [1][7] |
| Molecular Formula | C₇H₁₀N₂O₄ | [8][9] |
| Molecular Weight | 186.17 g/mol | [9] |
| Predicted pKa | ~4-5 (for the carboxylic acid) | Based on the structure of propanoic acid. |
| Predicted Aqueous Solubility Profile | Low at pH < 6; significantly increases at pH > 7. | Driven by the deprotonation of the carboxylic acid.[4][5] |
| Common Organic Solvents | Expected to be soluble in DMSO, DMF, and potentially alcohols. | Common for heterocyclic compounds and carboxylic acids.[2] |
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of this compound.
Q1: Why is my this compound not dissolving in water or PBS (pH 7.4)?
This is the most common issue and is expected based on the molecule's structure. The carboxylic acid group is likely not fully deprotonated at neutral pH, resulting in a less polar molecule with limited aqueous solubility. The combination of the methyl-substituted hydantoin ring and the protonated acid chain favors the solid state over dissolution in neutral water.[4]
Q2: What is the best solvent to use for preparing a stock solution?
For a high-concentration stock solution, a polar aprotic organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice. Dimethylformamide (DMF) can also be used. These solvents can dissolve the compound regardless of the protonation state of the carboxylic acid.
Q3: Can I heat the compound to help it dissolve in my aqueous buffer?
Gentle heating (e.g., to 37-50°C) can increase the rate of dissolution and may slightly increase the saturation solubility.[2] However, if the compound is fundamentally insoluble at a given pH, heating will not solve the problem and may lead to a supersaturated solution that precipitates upon cooling. Furthermore, prolonged heating could risk compound degradation. It is best used in combination with other methods, like pH adjustment.
Q4: I managed to dissolve the compound, but it crashed out of solution after a while or upon dilution. What happened?
This typically occurs for two reasons:
-
Supersaturation: You may have created a temporarily supersaturated solution (e.g., by heating and cooling) which is unstable and will eventually precipitate to reach its true equilibrium solubility.
-
pH Shift or Co-solvent "Shock": If you diluted a high-pH stock solution into a lower-pH buffer, the compound may have become protonated and precipitated. Similarly, diluting a DMSO stock solution significantly into an aqueous buffer can cause precipitation if the final concentration is above the compound's aqueous solubility limit. This is a common issue when the percentage of the organic co-solvent becomes too low to maintain solubility.
Systematic Troubleshooting Guide
Follow this systematic approach to efficiently find the right conditions for your experiment.
Troubleshooting Workflow Diagram
This decision tree illustrates a logical progression for addressing solubility issues with this compound.
Caption: Systematic workflow for troubleshooting solubility issues.
Protocol 1: Initial Solvent Screening
Objective: To quickly determine the compound's baseline solubility in common laboratory solvents.
Methodology:
-
Weigh 1-2 mg of the compound into separate small glass vials.
-
Add a small, measured volume (e.g., 100 µL) of the test solvent to each vial.
-
Vortex vigorously for 1-2 minutes at room temperature.
-
Visually inspect for dissolution against a dark background.
-
If dissolved, the solubility is at least 10-20 mg/mL. If not, add another aliquot of solvent to assess solubility at a lower concentration.
Recommended Test Solvents:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
Expected Outcome: The compound will likely show poor solubility in water and PBS, but good solubility in DMSO.
Protocol 2: pH-Dependent Aqueous Solubility Assessment
Objective: To solubilize the compound in an aqueous buffer by converting it to its more soluble salt form. This is the most effective method for aqueous applications.
Causality: By increasing the pH of the solution above the pKa of the propanoic acid group, we deprotonate it to form a carboxylate anion (-COO⁻). This ionic species is significantly more polar and water-soluble than the neutral acid form.[5][6] The formation of this salt is a common and highly effective strategy for increasing the aqueous solubility of acidic drugs.[10]
Methodology:
-
Create a slurry of the compound by adding the desired amount to a volume of water or buffer (e.g., PBS) that is less than your final target volume.
-
While stirring or vortexing, add a dilute basic solution (e.g., 0.1 M or 1 M NaOH) dropwise.
-
Monitor the solution for clarity. As the pH increases, the solid should begin to dissolve.
-
Once the solid is fully dissolved, check the pH of the solution. For most applications, a final pH of 7.5-8.5 is sufficient.
-
Add the remaining water or buffer to reach your final target concentration and volume.
-
Self-Validation: If the compound precipitates upon the addition of an acid, it confirms that solubility is indeed pH-dependent.
Protocol 3: Utilizing Co-solvents for Concentrated Stock Solutions
Objective: To prepare a high-concentration stock solution in an organic solvent for subsequent dilution into aqueous media.
Causality: Co-solvents like DMSO work by reducing the polarity of the overall solvent system, making it more favorable for the solute to dissolve.[6] This method is ideal for in vitro assays where the final concentration of the organic solvent is kept low (typically <0.5%) to avoid affecting the biological system.
Methodology:
-
Dissolve the compound in 100% DMSO to the highest desired concentration (e.g., 10-50 mM). This should be readily achievable.
-
For your experiment, perform a serial dilution of this stock into your final aqueous buffer (e.g., cell culture media, assay buffer).
-
Crucial Step: To minimize precipitation, add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing, not the other way around. This ensures rapid mixing and avoids creating localized areas of high compound concentration and low solvent power.
-
Self-Validation: Prepare the highest final concentration needed and let it sit for 30-60 minutes. Visually inspect for any signs of precipitation (haziness, crystals). If it remains clear, the concentration is viable under those conditions.
Advanced Considerations
If the above methods are insufficient for your specific application (e.g., high-concentration in vivo formulations), more advanced pharmaceutical techniques may be necessary. These often require specialized equipment and expertise.
-
Salt Formation: Creating a stable, isolated salt form of the compound (e.g., a sodium or potassium salt) can provide a more convenient solid starting material with improved aqueous solubility and dissolution rates.[10]
-
Co-crystallization: Forming a co-crystal with a water-soluble co-former, such as another carboxylic acid, can sometimes improve solubility and bioavailability.[11]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix (e.g., PVP, PEGs) at a molecular level can enhance its dissolution rate and apparent solubility.[10]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the solid particles, leading to a faster dissolution rate, although the equilibrium solubility remains unchanged.[6][10]
References
- BLDpharm. This compound.
- Okada, J., et al. (1980). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed.
- Uchiyama, S., et al. (2019). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues.
- Solubility of Things. Hydantoin.
- ChemicalBook. 3-(4-METHYL-2,5-DIOXO-IMIDAZOLIDIN-4-YL)-PROPIONIC ACID.
- Grokipedia. Hydantoin.
- YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.
- PubChem. This compound.
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
- MDPI. (2019).
- Santa Cruz Biotechnology. 3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, PMC - NIH.
- Angene International Limited. This compound|CAS 43189-50-0.
Sources
- 1. 43189-50-0|this compound|BLD Pharm [bldpharm.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. grokipedia.com [grokipedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. This compound|CAS 43189-50-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 8. This compound | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the optimization of its synthesis. The core of this synthesis is the Bucherer-Bergs reaction, a powerful multicomponent reaction for creating hydantoins from ketones.[1][2][3]
This document will delve into the nuances of this reaction, offering insights grounded in established chemical principles to help you navigate the common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The primary and most efficient method for synthesizing this compound is the Bucherer-Bergs reaction .[1][4] This is a one-pot, multicomponent reaction that involves the condensation of a ketone with an alkali metal cyanide (like potassium or sodium cyanide) and ammonium carbonate.[2][5] In this specific case, the starting ketone is 4-oxopentanoic acid. The reaction proceeds through the formation of an intermediate aminonitrile, which then cyclizes to form the desired hydantoin product.
Q2: What are the typical starting materials and general conditions for this synthesis?
The key reagents for the Bucherer-Bergs synthesis of this compound are:
-
Ketone: 4-Oxopentanoic acid (also known as levulinic acid)
-
Cyanide Source: Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Carbonate and Ammonia Source: Ammonium carbonate ((NH₄)₂CO₃)
-
Solvent: Typically an aqueous or alcoholic solvent system, such as a mixture of ethanol and water.[1]
The reaction is generally heated to facilitate the reaction, often in the range of 60-100°C.[1][5]
Q3: What is the proposed reaction mechanism?
The mechanism of the Bucherer-Bergs reaction is a well-established sequence of steps:[2][5]
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl group of the ketone (4-oxopentanoic acid) to form a cyanohydrin.
-
Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin in an SN2 reaction to produce an aminonitrile.
-
Carbamic Acid Formation: The nitrogen atom of the aminonitrile's amino group performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate decomposition), leading to a cyano-containing carbamic acid.
-
Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.
-
Rearrangement to Hydantoin: This intermediate then rearranges, via an isocyanate intermediate, to form the final, more stable 5,5-disubstituted hydantoin product.[2][5]
Caption: Simplified workflow of the Bucherer-Bergs reaction for hydantoin synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is one of the most common issues encountered. Several factors can contribute to a poor yield.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Incorrect Reagent Stoichiometry | The molar ratios of the reactants are critical. An excess of cyanide can lead to side product formation, while insufficient amounts will result in incomplete reaction. A common starting point is a 1:2:2 molar ratio of ketone to KCN to (NH₄)₂CO₃.[5] | Carefully calculate and weigh all reagents. It is advisable to use a slight excess of the cyanide and carbonate sources to drive the reaction to completion. |
| Inappropriate pH | The reaction is pH-sensitive. The formation of the cyanohydrin intermediate is hindered in acidic conditions, while strongly alkaline conditions can lead to the degradation of the cyanide reactant. The optimal pH range is typically around 8-9, which is naturally buffered by the ammonium carbonate.[5] | Ensure the ammonium carbonate is of good quality. If necessary, the pH of the reaction mixture can be monitored and adjusted cautiously with a dilute base. |
| Suboptimal Reaction Temperature | The reaction generally requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the decomposition of reactants and products. | A reaction temperature of 80-100°C is often effective when using water or ethanol as a solvent.[5] For less reactive ketones, higher temperatures or the use of a solvent like propylene glycol in a sealed vessel might be necessary to improve yields.[1] |
| Insufficient Reaction Time | The Bucherer-Bergs reaction can be slow, especially with sterically hindered or less reactive ketones. | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can range from a few hours to over 24 hours. For some challenging substrates, reaction times of up to 90 hours have been reported to significantly increase yields.[1] |
| Poor Quality Reagents | Old or improperly stored reagents, particularly ammonium carbonate (which can decompose) and potassium/sodium cyanide (which can hydrolyze), will negatively impact the reaction. | Use fresh, high-purity reagents. Ensure that the cyanide salt is stored in a dry, tightly sealed container. |
Issue 2: Formation of Impurities and Side Products
The presence of significant impurities can complicate purification and reduce the overall yield of the desired product.
Possible Causes & Solutions:
-
Polymerization: Under certain conditions, especially with prolonged reaction times or high temperatures, side reactions leading to polymeric materials can occur.
-
Solution: Optimize the reaction time and temperature. The use of ultrasonication has been shown to accelerate the reaction, potentially reducing the formation of degradation products by allowing for shorter reaction times and lower temperatures.[2]
-
-
Formation of α-ureido acids (Hydantoic Acids): Hydantoins can exist in equilibrium with their corresponding hydantoic acids, which are formed by ring-opening.[1]
-
Solution: The workup procedure is crucial. Acidification of the reaction mixture with an acid like HCl after the reaction is complete helps to precipitate the hydantoin product and minimize the amount of the open-chain form in the final isolated product.[5]
-
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting ketone in the crude product.
-
Solution: Revisit the optimization of reaction conditions as outlined in "Issue 1." Consider increasing the reaction time or temperature, or adjusting the reagent stoichiometry.
-
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Possible Causes & Solutions:
| Challenge | Scientific Rationale | Recommended Protocol |
| Product Precipitation | The desired hydantoin is often insoluble in the acidic aqueous solution used for workup. | After cooling the reaction mixture, carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 1-2 to precipitate the product. The precipitate can then be collected by filtration. |
| Purification of Crude Product | The crude product will likely contain unreacted starting materials, salts, and other side products. | Recrystallization is a highly effective method for purifying the final product. A mixture of ethanol and water is often a suitable solvent system.[5] The crude product is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form pure crystals. |
| Characterization of the Final Product | It is essential to confirm the identity and purity of the synthesized compound. | A combination of analytical techniques should be employed. Melting point determination, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard methods for structural elucidation and purity assessment.[6][7][8] |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general procedure that can be adapted and optimized for your specific laboratory conditions.
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Bucherer-Bergs Reaction [organic-chemistry.org]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid
Welcome to the technical support center for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address potential degradation pathways and offer practical solutions to common experimental challenges in a user-friendly question-and-answer format.
Introduction
This compound, a substituted hydantoin, is a molecule of interest in various research fields. Understanding its stability and degradation is crucial for accurate experimental design, data interpretation, and formulation development. The primary routes of degradation for this compound involve the hydrolysis of the hydantoin ring, which is susceptible to cleavage under various conditions. This guide will walk you through the key degradation pathways and provide troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: I'm observing a decrease in the concentration of my stock solution of this compound over time, even when stored at 4°C. What could be the cause?
Answer:
The gradual loss of your compound, even under refrigerated conditions, strongly suggests hydrolytic degradation of the hydantoin ring. The imidazolidine-2,5-dione (hydantoin) structure is susceptible to ring-opening hydrolysis, which can be influenced by the pH of your solution.[1]
Causality:
The hydantoin ring can be attacked by water molecules, leading to the cleavage of one of the amide bonds. This results in the formation of an N-carbamoyl amino acid derivative, which is often inactive or has different properties from the parent compound.
Troubleshooting Steps:
-
pH Verification: The pH of your aqueous solution is a critical factor. The rate of hydrolysis can be accelerated in both acidic and basic conditions.[2] Use a calibrated pH meter to check the pH of your stock and working solutions. For optimal stability, it is advisable to maintain the pH in the mildly acidic to neutral range (pH 5-7).
-
Fresh Solution Preparation: For highly sensitive experiments, it is best practice to prepare fresh working solutions from a solid, anhydrous stock or a freshly prepared concentrated stock solution.
-
Analytical Confirmation: To confirm degradation, use a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC). Over time, you should observe a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[3]
Experimental Protocol: Preliminary pH Stability Assessment
This protocol will help you determine the optimal pH for your solutions.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent where it is stable (e.g., anhydrous DMSO).
-
Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7, and 9).
-
Incubation: Dilute the stock solution into each buffer to your target experimental concentration. Incubate the solutions at a constant temperature (e.g., 4°C or room temperature).
-
Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution and analyze it by HPLC.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH at which the compound is most stable.
FAQ 2: I've noticed a new, more polar peak appearing in my HPLC chromatogram during my experiments. Could this be a degradation product?
Answer:
Yes, the appearance of a new, more polar peak is a strong indication of hydrolytic degradation. The primary degradation product of hydantoin ring-opening is an N-carbamoyl amino acid, which is generally more polar than the parent hydantoin.
Plausible Degradation Pathway:
The hydrolysis of the hydantoin ring in this compound would lead to the formation of N-carbamoyl-2-methyl-2-aminopentanedioic acid.
Caption: Proposed hydrolytic degradation pathway of this compound.
Troubleshooting and Identification:
-
LC-MS Analysis: To identify the unknown peak, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. The mass of the new peak should correspond to the addition of a water molecule (M+18) to the parent compound.
-
Forced Degradation Study: To confirm the degradation pathway, you can perform a forced degradation study. Intentionally expose your compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, or elevated temperature) and monitor the formation of the degradation product by HPLC. This will help you to confirm the identity of the peak observed in your experiments.
FAQ 3: My cell-based assay results are inconsistent when I use a stock solution of this compound that is a few days old. Why is this happening?
Answer:
Inconsistent results in cell-based assays are often linked to the degradation of the active compound in the cell culture medium, especially at 37°C. The elevated temperature of a cell culture incubator can significantly accelerate the hydrolysis of the hydantoin ring.[1]
Causality:
The components of the cell culture medium, along with the physiological temperature and pH, can create an environment conducive to chemical degradation. Furthermore, enzymatic degradation by cellular enzymes is also a possibility.[4][5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent cell-based assay results.
Recommendations:
-
Use Freshly Prepared Solutions: Always prepare your working solutions immediately before adding them to your cell cultures.
-
Minimize Incubation Time: Design your experiments to have the shortest possible incubation time with the compound.
-
Stability Controls: Include a control where you incubate the compound in the cell culture medium for the same duration as your experiment but without cells. Afterward, analyze the medium by HPLC to quantify the extent of degradation.
-
Consider Enzymatic Degradation: Be aware that some cell types may express enzymes called hydantoinases, which can specifically catalyze the hydrolysis of the hydantoin ring.[6] If you suspect this, you can test for degradation in cell lysates.
FAQ 4: I need to perform an experiment that requires heating my solution of this compound. How stable is it to thermal stress?
Answer:
Hydantoin derivatives can undergo thermal degradation, although this typically occurs at temperatures higher than those used in most biological experiments.[7] The propanoic acid side chain is generally more stable but can undergo decarboxylation at very high temperatures.[8]
Potential Thermal Degradation Products:
At elevated temperatures, in addition to hydrolysis, other reactions such as decarboxylation of the propanoic acid moiety could occur, leading to the formation of various byproducts.
Recommendations for Thermal Stress Experiments:
-
Preliminary Thermal Stability Study: Before your main experiment, conduct a pilot study to assess the stability of your compound at the desired temperature.
-
Prepare your solution and divide it into aliquots.
-
Incubate the aliquots at the target temperature for different durations.
-
Analyze the samples by HPLC at each time point to monitor for degradation.
-
-
Inert Atmosphere: If your experiment allows, performing it under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation that might be accelerated by heat.
-
Control Temperature and Time: Use a precisely controlled heating block or water bath and keep the heating time to a minimum.
Table 1: Summary of Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Influencing Factors | Primary Degradation Product | Analytical Detection |
| Hydrolysis | pH (acidic or basic), Temperature, Water Content | N-carbamoyl-2-methyl-2-aminopentanedioic acid | HPLC, LC-MS |
| Enzymatic Degradation | Presence of hydantoinase enzymes | N-carbamoyl-2-methyl-2-aminopentanedioic acid | HPLC, LC-MS |
| Thermal Degradation | High Temperature (>100°C) | Hydrolysis products, potential decarboxylation products | HPLC, GC-MS |
References
- Bommarius, A. S., et al. (1998). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids.
- Thieme E-Books. (n.d.). 1.4.
- Wikipedia. (2023). Hydantoin.
- BenchChem. (2025). Technical Support Center: Troubleshooting Hydantocidin Instability in Aqueous Solutions. BenchChem.
- Perzborn, M., et al. (2013). Enzymatical hydrolysis of different cyclic amides.
- Request PDF. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Royal Society of Chemistry.
- PMC - PubMed Central. (2018). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics.
- Kyoto University Research Information Repository. (1995).
- PubMed. (2001). Microbial hydantoinases--industrial enzymes from the origin of life?.
- AKJournals. (2011). Thermal properties of novel polymers based on poly(hydantoin-methyl-p-styrene)
- PubMed. (2012). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and Its Decomposition Products in Cosmetics by High-Performance Liquid Chromatography.
- BenchChem. (2025).
- Blog. (2025). What are the thermal stability properties of Propanoic Acid?.
- Organic & Biomolecular Chemistry. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Royal Society of Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microbial hydantoinases--industrial enzymes from the origin of life? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. What are the thermal stability properties of Propanoic Acid? - Blog [bofanchem.com]
Technical Support Center: HPLC Analysis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation and quantification of this compound. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to specific experimental issues.
Understanding the Analyte: Key Physicochemical Properties
Before troubleshooting, it is crucial to understand the molecule you are working with. This compound is a hydantoin derivative containing a carboxylic acid functional group.
-
Structure: C7H10N2O4[1]
-
Key Functional Groups: Carboxylic acid, imidazolidine-2,5-dione (hydantoin ring).
-
Polarity: The molecule possesses both polar (hydantoin ring, carboxylic acid) and non-polar (methyl, propyl chain) characteristics. Its overall nature is quite polar.
-
Acidity: The propanoic acid moiety imparts acidic properties (pKa typically ~4-5). This is a critical factor in method development, as the analyte's charge state will change significantly with mobile phase pH.
This combination of features suggests that Reversed-Phase (RP) HPLC will be the primary mode of separation, but control of the mobile phase pH is paramount to achieving good peak shape and reproducible retention.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding method setup and optimization.
Q1: What is a good starting point for a reversed-phase HPLC method?
A1: A robust starting method provides a solid foundation for further optimization. Based on the analyte's structure, a C18 column with an acidified mobile phase is the logical first choice. The acid suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Industry-standard for good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Lowers pH to ~2.7, ensuring the carboxylic acid is fully protonated. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN often provides sharper peaks and lower viscosity. |
| Gradient | 5% B to 95% B over 15 minutes | A broad scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature.[2] |
| Detection (UV) | 210 nm | The hydantoin ring lacks a strong chromophore, so detection at a low UV wavelength is necessary.[3][4] |
| Injection Volume | 5-10 µL | A smaller volume minimizes injection-solvent effects. |
Q2: My analyte is not retained on a C18 column. What should I do?
A2: If the compound elutes at or near the void volume even with a low percentage of organic solvent, it is too polar for traditional reversed-phase conditions. Consider these options:
-
Use a Polar-Embedded Column: Columns with polar-embedded groups (e.g., amide, carbamate) provide alternative selectivity and enhanced retention for polar compounds under highly aqueous mobile phases.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar analytes.[3] It uses a polar stationary phase (like silica or amide) and a high-organic mobile phase. A typical HILIC mobile phase would be 80:20 Acetonitrile:Water with a buffer.[3]
Q3: How does mobile phase pH affect my separation?
A3: Mobile phase pH is the most critical parameter for this analyte.
-
At low pH (e.g., < 3.0): The carboxylic acid is protonated (neutral). This increases its hydrophobicity, leading to longer retention on a C18 column and minimizing peak tailing from silanol interactions.
-
At mid-range pH (e.g., 4-6): The analyte will exist in both protonated and deprotonated forms. This can lead to broad, split, or distorted peaks and is generally an undesirable pH range to work in.
-
At high pH (e.g., > 7.0): The carboxylic acid is fully deprotonated (anionic). While this can be a valid approach, it requires a column stable at high pH and may still be susceptible to peak tailing. For this specific analyte, low pH is the recommended starting point.
Troubleshooting Guide: Common Separation Problems
This guide provides a systematic approach to diagnosing and resolving common HPLC issues encountered with this compound.
Peak Shape Problems
Ideal peaks should be symmetrical and Gaussian. Deviations like tailing, fronting, or splitting indicate underlying issues that compromise quantification accuracy.[5]
Q: My peak is tailing (asymmetrical with a drawn-out latter half). What is the cause and solution?
A: Peak tailing is the most common peak shape problem for acidic compounds like this one.
// Node Definitions Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Secondary Silanol Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Column Overload", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Column Void / Contamination", fillcolor="#FBBC05", fontcolor="#202124"];
Solution1a [label="Decrease Mobile Phase pH\n(e.g., to 2.5-3.0 with 0.1% FA/TFA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Use an End-Capped Column\n(or column with base-deactivated silica)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Reduce Sample Concentration\nor Injection Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Flush Column with Strong Solvent\n(Reverse direction if necessary)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cause1 [label="Most Likely"]; Start -> Cause2; Start -> Cause3;
Cause1 -> Solution1a [label="Primary Solution"]; Cause1 -> Solution1b [label="Alternative"];
Cause2 -> Solution2;
Cause3 -> Solution3; Solution3 -> Solution4 [label="If flushing fails"]; }
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Explanation:
-
Verify and Adjust Mobile Phase pH: The primary cause of tailing for acidic analytes is the interaction between the ionized carboxylate group and active silanol sites on the silica stationary phase.
-
Action: Ensure your mobile phase pH is at least 1.5-2 units below the analyte's pKa. Using 0.1% formic acid (pH ~2.7) or trifluoroacetic acid (TFA, pH ~2) is highly effective.
-
Causality: By keeping the analyte in its neutral, protonated state, you minimize these secondary ionic interactions, resulting in a more symmetrical peak.
-
-
Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[6][7]
-
Action: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.
-
Protocol: Prepare a dilution series of your sample (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL). Inject each and observe the peak symmetry factor (Tailing Factor). An ideal factor is close to 1.0.
-
-
Inspect Column Health: A contaminated guard column or a void at the head of the analytical column can distort peak shape.
-
Action: First, remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent (e.g., 100% ACN, then Isopropanol). If this fails, the column may be irreversibly damaged and require replacement.[8]
-
Q: My peak is fronting (a sharp drop-off with a sloping front). Why is this happening?
A: Peak fronting is less common than tailing but often points to issues with the sample solvent or column saturation.[5]
-
Sample Solvent Incompatibility: Dissolving your sample in a solvent significantly stronger than the initial mobile phase (e.g., dissolving in 100% ACN when the run starts at 5% ACN) can cause the peak to front.
-
Action: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.
-
-
Column Overload: Severe column overload can also manifest as fronting.[5]
-
Action: As with tailing, reduce the sample concentration or injection volume to check for overload.
-
Retention Time Variability
Consistent retention times are critical for peak identification and method validity. Drifting or sudden changes in retention time indicate a problem with the system's stability.[2][9]
Q: My retention time is drifting to earlier times over a sequence of injections. What should I do?
A: A gradual decrease in retention time often points to a lack of column equilibration or changes in the mobile phase.
// Node Definitions Start [label="Retention Time Drift\n(Gradual Decrease)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Is Column Properly Equilibrated?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Check2 [label="Is Mobile Phase Composition Stable?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Check3 [label="Is Column Temperature Stable?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
Sol1 [label="Increase Equilibration Time\n(10-15 column volumes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2 [label="Prepare Fresh Mobile Phase\nEnsure proper mixing/degassing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3 [label="Use a Column Oven\nSet to stable temperature (e.g., 30°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Stable Retention Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check1; Check1 -> Sol1 [label="No"]; Check1 -> Check2 [label="Yes"]; Sol1 -> End;
Check2 -> Sol2 [label="No"]; Check2 -> Check3 [label="Yes"]; Sol2 -> End;
Check3 -> Sol3 [label="No"]; Check3 -> End [label="Yes"]; Sol3 -> End; }
Caption: Logic diagram for troubleshooting retention time drift.
Detailed Steps & Explanation:
-
Ensure Adequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection. Insufficient equilibration is a common cause of drift in the first few runs of a sequence.[2]
-
Action: Equilibrate the column for at least 10-15 column volumes. For a 150 x 4.6 mm column, the volume is ~1.5 mL. At 1.0 mL/min, this requires 15-20 minutes of equilibration time.
-
-
Check Mobile Phase Preparation: If one component of the mobile phase is volatile (like ACN), its evaporation over time can change the mobile phase composition, leading to drift.[2]
-
Action: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using an aqueous buffer with an organic solvent, ensure they are well-mixed.
-
-
Control Temperature: Fluctuations in ambient temperature can affect mobile phase viscosity and retention times.[6]
-
Action: Use a thermostatted column compartment and set it to a stable temperature, such as 30 °C or 35 °C.
-
System Pressure Problems
The system pressure is a diagnostic health check for the HPLC. Abnormally high or fluctuating pressure signals a blockage or a pump issue.[10]
Q: The system backpressure is suddenly very high. How do I identify the blockage?
A: High backpressure is almost always caused by a blockage in the flow path.[8] The key is to isolate the location of the blockage systematically.
Protocol: Locating a Blockage
-
Start at the Column: Disconnect the tubing from the inlet of the analytical column and run the pump at your method's flow rate (e.g., 1.0 mL/min).
-
If the pressure drops to a very low value (e.g., <10 bar), the blockage is in the column or guard column. Replace the guard column first. If the pressure is still high, the analytical column frit is likely plugged. Try back-flushing the column. If that fails, replace the column.[2]
-
-
Check the Injector and Tubing: If the pressure remains high after disconnecting the column, the blockage is upstream. Work your way back from the injector, systematically disconnecting fittings until the pressure drops. This will pinpoint the clogged tube or component.
-
Common Culprits: The most common sources of blockage are precipitated buffer salts or particulate matter from unfiltered samples.
-
Preventative Action: Always filter your samples and aqueous mobile phase components through a 0.45 µm or 0.22 µm filter.[10] Never leave aqueous buffers sitting in the system without flow for extended periods.
-
References
-
HPLC Peak Shape Troubleshooting. (2024). uHPLCs. [Link]
-
30 HPLC Problems and Solutions You Should Know. (2023). uHPLCs. [Link]
-
The 10 Most Common HPLC Problems and Solutions!. (2024). Universal Lab Blog. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech. [Link]
-
Troubleshooting Common HPLC Issues. (2025). Labcompare. [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. (2025). ResearchGate. [Link]
-
Chemical structures of the investigated hydantoin derivatives. (n.d.). ResearchGate. [Link]
Sources
- 1. This compound | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. jascoinc.com [jascoinc.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. uhplcs.com [uhplcs.com]
- 6. youtube.com [youtube.com]
- 7. mastelf.com [mastelf.com]
- 8. labtech.tn [labtech.tn]
- 9. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 10. labcompare.com [labcompare.com]
avoiding side reactions with 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Welcome to the technical support center for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile building block.
Introduction
This compound is a unique molecule featuring a sterically hindered carboxylic acid and a hydantoin ring. This structure offers exciting possibilities in medicinal chemistry and drug development, for instance, as a non-natural amino acid analogue or a linker in bioconjugation. However, its distinct chemical features also present specific challenges. This guide provides in-depth technical advice to help you anticipate and overcome potential side reactions and other experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary reactive sites: the carboxylic acid on the propanoic side chain and the N-H protons on the hydantoin ring. The carboxylic acid is the intended site for reactions like amide bond formation. The hydantoin ring, while generally stable, can be susceptible to hydrolysis under certain conditions.
Q2: Is the hydantoin ring stable to typical reaction conditions?
A2: The hydantoin ring is relatively stable. However, it can undergo hydrolysis (ring-opening) under harsh acidic or basic conditions, especially at elevated temperatures.[1][2] The stability is influenced by the substitution pattern on the ring.
Q3: Can the stereocenter at the C4 position of the hydantoin ring racemize?
A3: For 5-substituted hydantoins, racemization at the C5 position (analogous to the C4 in this molecule) can occur, particularly under basic conditions. This is a critical consideration if the stereochemistry of your final product is important.
Q4: What are the common challenges when coupling the carboxylic acid of this molecule?
A4: The carboxylic acid is attached to a quaternary carbon, which creates steric hindrance. This can slow down the rate of amide bond formation and may require more forcing conditions or specialized coupling reagents. Inefficient coupling can lead to lower yields and the accumulation of side products.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield in Amide Coupling Reactions
Low yields are a frequent challenge when working with sterically hindered carboxylic acids like this compound.
Possible Causes & Recommended Solutions:
-
Incomplete Activation of the Carboxylic Acid: Standard coupling reagents might not be efficient enough to overcome the steric hindrance.
-
Solution: Employ more powerful coupling agents. Consider using uronium-based reagents like HATU, HBTU, or TBTU, which are known for their high efficiency in peptide synthesis.[3] Phosphonium-based reagents like PyBOP can also be effective.
-
-
Slow Reaction Rate: The steric bulk around the carboxylic acid can lead to slow reaction kinetics.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal reaction time. Be cautious with increasing the temperature, as it may promote side reactions.
-
-
Side Reactions of Activated Ester: The activated ester intermediate can be susceptible to hydrolysis or other side reactions if it does not react with the amine in a timely manner.
-
Solution: Use a higher concentration of the amine nucleophile to favor the desired reaction. Ensure that all reagents and solvents are anhydrous to minimize hydrolysis.
-
Issue 2: Presence of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can indicate the formation of side products.
Possible Causes & Recommended Solutions:
-
Hydrolysis of the Hydantoin Ring: Harsh acidic or basic conditions, especially with heating, can lead to the opening of the hydantoin ring to form a ureido acid derivative.[4]
-
Solution: Maintain a neutral to slightly acidic pH during the reaction and work-up. Avoid prolonged exposure to strong acids or bases. If basic conditions are necessary, use a non-nucleophilic organic base like DIPEA and perform the reaction at a lower temperature.
-
-
Epimerization at the C4 Position: If your starting material is enantiomerically pure, the presence of a second, closely related product could indicate epimerization at the C4 position of the hydantoin ring.
-
Solution: Avoid strong bases and prolonged reaction times. Use coupling reagents and conditions known to minimize racemization. Adding an auxiliary nucleophile like HOBt or HOAt can help suppress this side reaction.[5]
-
-
Side Reactions Involving the Coupling Reagent: Some coupling reagents can lead to the formation of byproducts, such as N-acylurea formation with carbodiimides like DCC or EDC.[6]
-
Solution: If N-acylurea formation is suspected, consider switching to a different class of coupling reagent (e.g., uronium or phosphonium-based). Alternatively, adding HOBt or NHS can help to trap the O-acylisourea intermediate and favor the desired reaction pathway.[7]
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol provides a starting point for the coupling of this compound to a primary amine using HATU.
Materials:
-
This compound
-
Primary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the primary amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring for Hydrolytic Stability
This protocol can be used to assess the stability of the hydantoin ring under different pH conditions.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, and 9)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot of each solution onto the HPLC system.
-
Monitor the disappearance of the parent compound and the appearance of any new peaks, which would indicate degradation products.
Data Presentation
Table 1: Recommended Coupling Reagents for Sterically Hindered Carboxylic Acids
| Coupling Reagent Class | Examples | Key Advantages | Potential Side Reactions to Monitor |
| Uronium/Aminium | HATU, HBTU, TBTU | High efficiency, fast reaction times | Guanidinium byproduct formation |
| Phosphonium | PyBOP, PyAOP | Effective for sterically hindered couplings | - |
| Carbodiimide | EDC, DCC | Cost-effective | N-acylurea formation, potential for racemization |
Visualizations
Potential Side Reactions
Caption: Overview of the desired amide coupling reaction and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in amide coupling reactions.
References
-
Veeprho. (n.d.). Hydantoin Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Hydantoin and its Impurities. Retrieved from [Link]
-
Chen, Y., et al. (2017). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Polymer Chemistry, 8(39), 6125-6134. Retrieved from [Link]
-
ResearchGate. (2015). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. Retrieved from [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Google Patents. (2023). US12076412B2 - Antibody-drug conjugates through specific linker oligopeptides.
- Google Patents. (2024). US20240207429A1 - Linkers, drug linkers and conjugates thereof and methods of using the same.
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Zhang, L., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Electroanalysis, 25(3), 769-776. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2018). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Retrieved from [Link]
- Google Patents. (2023). US20240269308A1 - Protein-drug conjugates and compositions thereof.
-
PubMed. (2015). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. Retrieved from [Link]
- Google Patents. (2013). WO2013173337A2 - Self-stabilizing linker conjugates.
- Google Patents. (2022). WO2022084560A1 - Means and methods for producing antibody-linker conjugates.
-
National Institutes of Health. (2021). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Retrieved from [Link]
-
PubMed. (2023). Synthesis, biological evaluation and in silico studies of some new analogues of 3,5-vdisubstituted thiazolidin-2,4-dione. Retrieved from [Link]
-
PubMed. (2022). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
ResearchGate. (2018). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
MDPI. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]
-
MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
PubMed. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potenti. Retrieved from [Link]
-
National Institutes of Health. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Retrieved from [Link]
-
PubMed. (1982). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Retrieved from [Link]
-
MDPI. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. Retrieved from [Link]
-
PubMed. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. Retrieved from [Link]
-
MDPI. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
National Institutes of Health. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
PubMed. (1969). Preparation of some substituted imidazolidine-2,4-diones. Retrieved from [Link]
-
Abacipharmatech. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. rjptonline.org [rjptonline.org]
- 5. WO2013173337A2 - Self-stabilizing linker conjugates - Google Patents [patents.google.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Guide to the Structural Confirmation of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on confirming the structure of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. We will delve into the experimental methodologies and expected analytical data crucial for the unambiguous structural elucidation of this hydantoin derivative. This document is designed to offer not just protocols, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the structural verification process.
Introduction
This compound is a heterocyclic compound featuring a hydantoin core. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of therapeutic agents. Therefore, rigorous structural confirmation of novel hydantoin derivatives is a critical step in drug discovery and development. This guide will compare and contrast the expected outcomes from key analytical techniques, providing a robust framework for its characterization.
Synthesis and Structural Considerations
The synthesis of this compound can be achieved through well-established methods for the preparation of 5,5-disubstituted hydantoins. The most common and efficient approach is the Bucherer-Bergs reaction. This one-pot multicomponent reaction offers a straightforward route to the desired product from a suitable keto acid precursor.
An alternative approach is the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization. For the target molecule, this would necessitate starting with 4-amino-4-methyl-hexanedioic acid.
The choice of synthetic route can influence the impurity profile, and thus, a thorough structural confirmation of the final product is paramount. Potential isomeric impurities could include regioisomers or products arising from incomplete cyclization.
Experimental Workflow for Structural Confirmation
A multi-technique approach is essential for the unambiguous confirmation of the molecular structure. The following workflow outlines the key analytical methods and their roles in the process.
Caption: Experimental workflow for synthesis and structural confirmation.
Spectroscopic and Analytical Data
The following sections detail the expected data from each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆, to ensure the solubility of the compound and to observe the exchangeable protons of the NH and COOH groups.[1][2][3]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.2 | br s | 1H | H OOC- |
| ~10.6 | s | 1H | NH (position 1 or 3) |
| ~8.2 | s | 1H | NH (position 1 or 3) |
| ~2.2 | t, J = 7.5 Hz | 2H | -CH₂-COOH |
| ~1.9 | t, J = 7.5 Hz | 2H | -C(CH₃)-CH₂ - |
| 1.25 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | C=O (Carboxylic Acid) |
| ~174 | C=O (Hydantoin, C5) |
| ~156 | C=O (Hydantoin, C2) |
| ~60 | Quaternary Carbon (C4) |
| ~35 | -C H₂-COOH |
| ~30 | -C(CH₃)-C H₂- |
| ~24 | -C H₃ |
To further confirm the connectivity, 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
Caption: Expected key HMBC correlations for structural validation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and O-H functional groups.[1][2][4]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (Carboxylic Acid) |
| 3200-3100 | Medium | N-H stretch (Hydantoin) |
| ~1770 | Strong | C=O stretch (Hydantoin, Amide) |
| ~1710 | Strong | C=O stretch (Hydantoin, Urea & Carboxylic Acid) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, further corroborating the proposed structure.
Expected Mass Spectrometry Data
-
HRMS (ESI+): Calculated for C₇H₁₁N₂O₄ [M+H]⁺: 203.0662; Found: 203.066x.
-
Key Fragmentation Pathways: The fragmentation of the parent ion is expected to proceed through the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the propanoic acid side chain.[5][6]
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Comparison with Potential Isomers
To definitively confirm the structure, it is crucial to consider and rule out potential isomers. For instance, an isomeric structure could be 3-(5-Methyl-2,4-dioxoimidazolidin-4-yl)propanoic acid. While the mass spectrum would be identical, the ¹H and ¹³C NMR spectra would show distinct differences in the chemical shifts and coupling patterns of the protons and carbons around the chiral center.
Experimental Protocols
General Synthesis of this compound via Bucherer-Bergs Reaction
-
To a solution of 4-oxohexanedioic acid (1 equivalent) in a 1:1 mixture of ethanol and water, add potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents).
-
Heat the reaction mixture at 60-70 °C in a sealed vessel for 24-48 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).
NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR spectra on a spectrometer operating at a field strength of 500 MHz or higher.
IR Spectroscopy
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
High-Resolution Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode.
Conclusion
The structural confirmation of this compound relies on a synergistic application of modern analytical techniques. By carefully analyzing the data from NMR, IR, and mass spectrometry and comparing it with the predicted values and potential isomeric structures, researchers can confidently establish the identity and purity of this compound. The methodologies and expected data presented in this guide provide a robust framework for the successful characterization of this and other related hydantoin derivatives.
References
-
Synthesis of New 5-Substituted Hydantoins and Symmetrical Twin-Drug Type Hydantoin Derivatives. J-Stage. [Link]
-
Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. National Institutes of Health. [Link]
-
Hydantoin synthesis. Organic Chemistry Portal. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health. [Link]
-
A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]
-
PubChem Compound Summary for CID 242015, this compound. National Center for Biotechnology Information. [Link]
-
Figure S.1. 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ). ResearchGate. [Link]
-
mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. Doc Brown's Chemistry. [Link]
-
This compound. AbacipharmTech. [Link]
-
Synthesis, NMR analysis and applications of isotope-labelled hydantoins. National Institutes of Health. [Link]
-
Hydantoines - C13-NMR. Ruhr-Universität Bochum. [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. National Institutes of Health. [Link]
-
3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
3-(4-Fluorophenyl)propionic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
The IR-spectrum of 3-(2-methyl-4-оxo-1,4-duhydroquinoline-3-yl) propanoic acid in a disk with potassium bromide (1:200). ResearchGate. [Link]
-
Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. National Institutes of Health. [Link]
-
Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. PubMed. [Link]
-
Article. Semantic Scholar. [Link]
Sources
- 1. Synthesis of New 5-Substituted Hydantoins and Symmetrical Twin-Drug Type Hydantoin Derivatives [jstage.jst.go.jp]
- 2. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations | MDPI [mdpi.com]
- 5. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Hydantoines [c13nmr.at]
A Comparative Analysis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid and Other Propanoic Acid Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the propanoic acid scaffold is a recurring motif in a multitude of pharmacologically active agents. Its versatility as a building block allows for the exploration of vast chemical spaces, leading to the discovery of compounds with diverse therapeutic applications. This guide provides a detailed comparative analysis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a hydantoin-containing derivative, against other notable propanoic acid derivatives. We will delve into their chemical properties, biological activities, and the structure-activity relationships that govern their therapeutic potential, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a molecule of interest due to its hybrid structure, incorporating both a propanoic acid tail and a hydantoin ring. The hydantoin scaffold, an imidazolidine-2,4-dione, is a privileged structure in medicinal chemistry, famously found in anticonvulsant drugs like phenytoin.[1][2] The propanoic acid moiety, on the other hand, is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[3] This unique combination suggests the potential for multifaceted biological activities.
The structural features of this compound, including hydrogen bond donors and acceptors on the hydantoin ring and the carboxylic acid group, are critical for its interactions with biological targets.[4] The methyl group at the C4 position of the imidazolidine ring can also influence its metabolic stability and lipophilicity.
Comparative Analysis with Other Propanoic Acid Derivatives
To understand the unique characteristics of this compound, we will compare it with two well-established propanoic acid derivatives: Ibuprofen , a classic arylpropionic acid NSAID, and 2-Hydroxypropanoic acid (Lactic Acid) , a simple alpha-hydroxy acid with diverse biological roles.
Physicochemical Properties
The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of the key properties of our selected molecules is summarized below.
| Property | This compound | Ibuprofen | 2-Hydroxypropanoic Acid (Lactic Acid) |
| Molecular Formula | C7H10N2O4 | C13H18O2 | C3H6O3 |
| Molecular Weight ( g/mol ) | 186.17 | 206.28 | 90.08 |
| pKa | ~4.5 (estimated for carboxylic acid) | 4.4 - 4.9 | 3.86[5] |
| LogP (estimated) | -0.5 to 0.5 | ~3.5 | -0.62 |
| Solubility in Water | Moderately Soluble | Sparingly Soluble | Miscible[6] |
Analysis of Physicochemical Properties:
-
Acidity (pKa): All three compounds are weak acids. The pKa of this compound is expected to be in a similar range to ibuprofen due to the carboxylic acid group. Lactic acid is a slightly stronger acid due to the inductive effect of the adjacent hydroxyl group.[5]
-
Lipophilicity (LogP): Ibuprofen is significantly more lipophilic than the other two compounds, which is characteristic of many orally available drugs that need to cross cell membranes. The hydantoin derivative and lactic acid are more polar, suggesting they may have different absorption and distribution profiles.
-
Solubility: The higher polarity of this compound and lactic acid translates to better water solubility compared to ibuprofen.[6] This can be advantageous for certain formulations but may limit passive diffusion across biological membranes.
Caption: Comparison of key physicochemical properties.
Biological Activity and Therapeutic Potential
The diverse structures of these propanoic acid derivatives lead to distinct biological activities.
-
This compound and Hydantoin Derivatives: The hydantoin ring is a well-known pharmacophore in anticonvulsant drugs.[1][2] Structure-activity relationship (SAR) studies have shown that substituents at the C5 position of the hydantoin ring are crucial for activity.[7][8] The presence of a phenyl or other aromatic group at C5 is often essential for activity against tonic-clonic seizures.[2][8] While our target molecule has a propanoic acid substituent at C4 (via the methyl group), its potential for neurological activity should not be dismissed and warrants investigation. Furthermore, hydantoin derivatives have shown promise as anticancer agents.[4]
-
Ibuprofen and Arylpropionic Acids: Ibuprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, it blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] The propanoic acid moiety is critical for its binding to the active site of COX enzymes. The (S)-enantiomer is the active form.[3] Arylpropionic acid derivatives are a major class of NSAIDs with a broad range of applications.[3][9]
-
2-Hydroxypropanoic Acid (Lactic Acid): Lactic acid is a natural product of anaerobic glycolysis. While not a traditional drug in the same sense as the others, it has various applications in pharmaceuticals and cosmetics. It is also an important signaling molecule in the body. Some studies have explored the antimicrobial and anticancer properties of its derivatives.[10][11]
Experimental Protocols
To facilitate further research and a standardized comparison, we provide the following detailed experimental protocols.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) using Shake-Flask Method
This protocol is a standard method for empirically determining the lipophilicity of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Phosphate buffer (pH 7.4)
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the test compound in the aqueous phase (phosphate buffer).
-
In a centrifuge tube, add equal volumes of the aqueous solution and n-octanol.
-
Agitate the mixture vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for partitioning.
-
Centrifuge the mixture at 3000 rpm for 15 minutes to ensure complete phase separation.
-
Carefully collect a sample from the aqueous phase.
-
Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC).
-
Calculate the concentration of the compound in the octanol phase by subtracting the final aqueous concentration from the initial aqueous concentration.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitor (e.g., Ibuprofen)
-
Assay buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitor.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction according to the detection kit instructions.
-
Measure the amount of PGE2 produced using the detection kit and a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for COX inhibition assay.
Conclusion and Future Directions
The comparison of this compound with established propanoic acid derivatives like ibuprofen and lactic acid highlights the significant impact of the molecular scaffold on the physicochemical and biological properties of a compound. While sharing the propanoic acid moiety, the presence of the hydantoin ring in our primary compound of interest suggests a departure from the typical anti-inflammatory profile of arylpropionic acids and points towards potential applications in other therapeutic areas, such as neurology or oncology.
Future research should focus on the comprehensive biological evaluation of this compound. This includes screening for anticonvulsant and anticancer activities, as well as determining its COX inhibitory potential to understand any overlapping pharmacology. Elucidating the structure-activity relationships of this and related compounds will be crucial for the rational design of novel therapeutic agents. The experimental protocols provided herein offer a starting point for the rigorous and standardized evaluation of this and other promising propanoic acid derivatives.
References
- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Str
- Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solv
- SAR of Hydantoins. CUTM Courseware.
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid deriv
- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
- SAR of Hydantoins. Anticonvulsants - Pharmacy 180.
- Physicochemical properties of synthesized propionic acid derivatives.
- Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual...
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid deriv
- Unveiling the Mysterious World of Propanoic Acid: Its Surprising Roles and Impact.
- This compound | C7H10N2O4 | CID 242015. PubChem.
- Propionic acid. Wikipedia.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
- Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid deriv
- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
- Drugs whose clinical properties resemble propionic acid derivatives.
- Propanoic Acid: Properties, Production, Applications, and Analysis.
- 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid | 5624-26-0 | FD118157. Biosynth.
- Propionic Acid and Derivatives.
- Is there any difference between propanoic acid and propionic acid? Quora.
- 3-(4-METHYL-2,5-DIOXO-IMIDAZOLIDIN-4-YL)-PROPIONIC ACID. ChemicalBook.
- 43189-50-0|this compound. BLDpharm.
- CAS 487-65-0 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid. BOC Sciences.
- 7511-46-8|3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid. BLDpharm.
- 3-(4-Methyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid. SCBT.
Sources
- 1. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. pharmacy180.com [pharmacy180.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
biological efficacy of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid analogs
The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This has led to the development of numerous hydantoin-containing drugs with applications ranging from anticonvulsants like phenytoin to anticancer agents such as enzalutamide.[2][3] This guide provides a comparative analysis of the biological efficacy of various 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid analogs and other hydantoin derivatives, with a focus on their potential as anticancer agents. We will delve into their structure-activity relationships, mechanisms of action, and the experimental data supporting their therapeutic promise.
The Hydantoin Scaffold: A Versatile Platform for Drug Design
The hydantoin ring possesses key features that make it an attractive scaffold for drug development: two hydrogen bond donors, two hydrogen bond acceptors, and multiple sites for substitution.[2][3] These characteristics allow for fine-tuning of the molecule's physicochemical properties and biological activity. The general structure of hydantoins allows for substitutions at various positions, with modifications at the C5 and N3 positions being particularly crucial for determining their pharmacological effects.[4]
Structure-Activity Relationship (SAR) of Hydantoin Analogs
The biological activity of hydantoin derivatives is intricately linked to the nature and position of their substituents. Key SAR insights for their anticancer activity include:
-
Substitution at C5: The presence of a phenyl or another aromatic group at the C5 position is often essential for significant activity against various cancer cell lines.[4][5] Alkyl substituents at this position can sometimes contribute to sedative properties, which may be an undesirable side effect in anticancer therapy.[4]
-
Substitution at N3: Modifications at the N3 position can significantly impact potency and selectivity. For instance, the introduction of certain aryl groups can enhance the interaction with biological targets.[6]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a critical role in its pharmacokinetic and pharmacodynamic properties, including cell permeability and target engagement.
Comparative Efficacy of Hydantoin Analogs as Anticancer Agents
Numerous studies have demonstrated the potent antiproliferative activity of hydantoin analogs across a range of cancer cell lines. The following table summarizes the in vitro efficacy of selected derivatives, highlighting the impact of different structural modifications.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Compound 4 | 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative | SW480, SW620, PC3 | Not specified, but most effective in the series | Spirocyclic fusion of a naphthalene moiety at C5. | [7] |
| Compound 8d | Hydantoin-bridged combretastatin A-4 analog | Four human cancer cell lines | 0.186-0.279 | Hydantoin ring bridging two aromatic rings, mimicking combretastatin A-4. | [8] |
| (R)-(-)-8d | Enantiomer of Compound 8d | Not specified | 0.081-0.157 | Chiral separation revealing the more potent enantiomer. | [8] |
| Compound 2a | Hydantoin derivative | HepG2 | 3.37 | Specific substitutions not detailed in the abstract. | [9] |
| Compound 5g | 3-Cyclohexyl-5-phenyl hydantoin | HeLa, MCF-7 | 5.4, 2 | Cyclohexyl group at N3 and a phenyl group at C5. | [10] |
| Compound 5h | 3-Benzhydryl-5-phenyl substituted hydantoin | HeLa, MCF-7, MiaPaCa-2, H460, SW620 | 20-23 | Bulky benzhydryl group at N3 and a phenyl group at C5. | [10] |
| Compound 3o | N-4-methoxybenzyl-3-hydroxy-(2-imino-3-methyl-5-oxo-4-yl)indolin-2-one analog | A549, LOX IMVI | 0.190, 0.750 | Complex structure with an isatin and creatinine fusion. | [11] |
Mechanism of Action: Targeting Cellular Proliferation
The anticancer activity of hydantoin analogs stems from their ability to interfere with various cellular processes essential for tumor growth and survival. One of the well-documented mechanisms is the inhibition of tubulin polymerization.
Inhibition of Tubulin Polymerization
Certain hydantoin derivatives, such as the combretastatin A-4 analogs, exert their potent cytotoxic effects by binding to the colchicine-binding site on β-tubulin.[8] This interaction disrupts the dynamic instability of microtubules, which are crucial components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The inhibition of tubulin polymerization leads to a cascade of downstream events, including:
-
Cell Cycle Arrest: Disruption of the mitotic spindle assembly triggers the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[8]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[8]
-
Vascular Disruption: Some tubulin-targeting agents can also disrupt the tumor vasculature, cutting off the nutrient and oxygen supply to the tumor.[8]
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The hydantoin scaffold continues to be a highly valuable framework in the quest for novel and effective anticancer agents. The versatility of its structure allows for the generation of large libraries of compounds with diverse biological activities. The analogs discussed in this guide demonstrate that strategic modifications to the hydantoin ring can lead to potent antiproliferative effects through mechanisms such as tubulin polymerization inhibition.
Future research should focus on optimizing the pharmacokinetic properties of these promising lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring novel mechanisms of action and potential combination therapies will be crucial in advancing hydantoin-based derivatives towards clinical applications in oncology.
References
-
Jadhav, S. D., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. [Link]
-
Khan, I., et al. (2022). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. [Link]
-
Perdih, A., et al. (2018). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]
-
Wang, L., et al. (2014). Derivatives of Hydantoin: Synthesis and Antiproliferative Activity on HepG2 Cancer Cell Line. Scientific.Net. [Link]
-
Li, M., et al. (2017). Design, synthesis, and biological evaluation of hydantoin bridged analogues of combretastatin A-4 as potential anticancer agents. PubMed. [Link]
-
Roszak, A. W., & Weaver, D. F. (2015). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. PubMed Central. [Link]
-
Unknown Author. (n.d.). SAR of Hydantoins. CUTM Courseware. [Link]
-
Zha, C., et al. (2004). Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. ResearchGate. [Link]
-
Jain, P., & Kumar, A. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]
-
Nargund, L. V. G., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. [Link]
-
Potin, D., et al. (2005). De novo design, synthesis, and in vitro activity of LFA-1 antagonists based on a bicyclic[5.5]hydantoin scaffold. Semantic Scholar. [Link]
-
Unknown Author. (n.d.). This compound. PubChem. [Link]
-
Solomon, V. R., et al. (2013). Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of hydantoin bridged analogues of combretastatin A-4 as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatives of Hydantoin: Synthesis and Antiproliferative Activity on HepG2 Cancer Cell Line | Scientific.Net [scientific.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of synthesis methods for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a substituted hydantoin derivative. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the mechanistic rationale behind each approach, offering field-proven insights into the practical advantages and limitations of each method.
Introduction to this compound
This compound, also known as 5-methyl-5-(2-carboxyethyl)hydantoin, belongs to the hydantoin class of heterocyclic compounds. Hydantoins are a crucial scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals with diverse biological activities, including anticonvulsants like phenytoin and anticancer agents like nilutamide.[1] The synthesis of specifically substituted hydantoins is therefore of significant interest for the development of new chemical entities.
The target molecule possesses a quaternary carbon at the 5-position of the hydantoin ring, substituted with both a methyl and a propanoic acid group. This structure presents specific challenges and considerations for its synthesis, which will be explored through the comparison of the following established methods:
-
The Bucherer-Bergs Reaction: A one-pot multicomponent approach.
-
The Strecker-Read Pathway: A two-step sequence involving an aminonitrile intermediate.
-
The Urech Hydantoin Synthesis: A classical method starting from an α-amino acid.
This guide will provide detailed experimental protocols, a comparative analysis of their efficiency and practicality, and the necessary data for the characterization of the final product.
Method 1: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, valued for its operational simplicity and efficiency in creating 5,5-disubstituted hydantoins from a ketone, a cyanide source, and ammonium carbonate.[2][3] This multicomponent reaction assembles the hydantoin ring in a single pot, making it an attractive and atom-economical choice.
Mechanistic Rationale
The reaction initiates with the in situ formation of an imine from the starting ketone, 4-oxopentanoic acid (levulinic acid), and ammonia derived from ammonium carbonate. Concurrently, cyanide adds to the carbonyl group to form a cyanohydrin. These intermediates then converge to form an α-aminonitrile. The aminonitrile is subsequently carboxylated by carbon dioxide (also from ammonium carbonate), and an intramolecular cyclization followed by rearrangement yields the thermodynamically stable hydantoin product.[4]
Experimental Protocol (Adapted from Cherneva et al., 2019)[4]
Materials:
-
4-Oxopentanoic acid (Levulinic acid)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a high-pressure reaction vessel or a sealed tube, dissolve 4-oxopentanoic acid (1 equivalent) in a 1:1 mixture of ethanol and water.
-
To this solution, add sodium cyanide (1.5 equivalents) and ammonium carbonate (1.5 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Seal the vessel and heat the mixture to 60-70°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 24 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Carefully acidify the reaction mixture to pH 6-6.5 with concentrated HCl under vigorous stirring in a fume hood. This step will precipitate the product and release any residual hydrogen cyanide gas.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Advantages and Disadvantages
-
Advantages:
-
One-Pot Synthesis: High operational simplicity and efficiency.
-
Readily Available Starting Materials: 4-Oxopentanoic acid is a bio-based platform chemical.
-
Good Yields for 5,5-Disubstituted Hydantoins: This method is particularly well-suited for creating the quaternary center of the target molecule.
-
-
Disadvantages:
-
Safety Concerns: Use of highly toxic cyanide salts requires stringent safety protocols.
-
Harsh Reaction Conditions: The reaction may require elevated temperatures and pressures.
-
Potential for Side Products: The complex equilibrium of intermediates can sometimes lead to byproducts, requiring careful purification.
-
Method 2: The Strecker-Read Pathway
This two-step approach first utilizes the Strecker synthesis to form an α-aminonitrile, which is then cyclized to the hydantoin in a separate step, often referred to as a Read-type reaction. This pathway offers more control over the reaction intermediates compared to the one-pot Bucherer-Bergs method.
Mechanistic Rationale
Step 1: Strecker Synthesis of the α-Aminonitrile 4-Oxopentanoic acid is reacted with ammonia and a cyanide source. The ketone is converted to an imine, which is then attacked by the cyanide ion to form 4-amino-4-cyano-pentanoic acid.[5]
Step 2: Cyclization to the Hydantoin The α-aminonitrile is then reacted with a source of carbonyl, such as potassium cyanate or carbon dioxide, to form the hydantoin ring. This cyclization proceeds through the formation of a ureido or carbamate intermediate.
Experimental Protocol
Step 1: Synthesis of 4-Amino-4-cyanopentanoic acid (Strecker Synthesis)
-
In a flask, dissolve ammonium chloride (1.2 equivalents) in water and add aqueous ammonia.
-
Add 4-oxopentanoic acid (1 equivalent) to the solution and stir until dissolved.
-
In a separate flask, dissolve potassium cyanide (1.2 equivalents) in a minimal amount of cold water.
-
Cool both solutions in an ice bath. Slowly add the potassium cyanide solution to the 4-oxopentanoic acid solution with continuous stirring.
-
Allow the reaction to stir at room temperature for several hours to days, monitoring by TLC.
-
The resulting α-aminonitrile can be isolated or used directly in the next step.
Step 2: Synthesis of this compound (Cyclization)
-
The aqueous solution of the α-aminonitrile is heated.
-
A stream of carbon dioxide is bubbled through the heated solution, or alternatively, an excess of ammonium carbonate can be added.
-
The mixture is heated for several hours to drive the cyclization.
-
Upon cooling and acidification with HCl, the hydantoin product precipitates and can be collected and purified as described in the Bucherer-Bergs method.
Advantages and Disadvantages
-
Advantages:
-
Greater Control: Stepwise synthesis allows for the potential isolation and purification of the aminonitrile intermediate.
-
Milder Conditions: The initial Strecker synthesis can often be performed at room temperature.
-
-
Disadvantages:
-
Two-Step Process: Less atom- and step-economical than the Bucherer-Bergs reaction.
-
Stability of Intermediate: The α-aminonitrile can be unstable and may require careful handling.
-
Still Uses Cyanide: Poses the same safety risks as the Bucherer-Bergs reaction.
-
Method 3: Urech Hydantoin Synthesis
The Urech hydantoin synthesis is a classical method that starts from an α-amino acid and potassium cyanate.[6] For the synthesis of the target molecule, this would require the precursor α-amino acid, 4-amino-4-carboxypentanoic acid. This amino acid itself can be synthesized from 4-oxopentanoic acid via reductive amination or a Strecker synthesis followed by hydrolysis of the nitrile.
Mechanistic Rationale
The amino group of 4-amino-4-carboxypentanoic acid attacks potassium cyanate (or isocyanic acid formed in situ) to generate a ureido acid intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization with the elimination of water to form the hydantoin ring.
Experimental Protocol
Step 1: Synthesis of 4-Amino-4-carboxypentanoic acid This precursor can be synthesized from 4-oxopentanoic acid via enzymatic reductive amination, which offers a green and stereoselective route if a chiral product were desired.[7] Alternatively, a classical Strecker synthesis followed by acidic or basic hydrolysis of the resulting aminonitrile can be employed.
Step 2: Synthesis of this compound (Urech Synthesis) [6]
-
Dissolve 4-amino-4-carboxypentanoic acid (1 equivalent) in water.
-
Add a solution of potassium cyanate (1.1 equivalents) in water.
-
Stir the mixture at room temperature for several hours to form the ureido acid intermediate.
-
Acidify the solution with a strong acid (e.g., HCl) and heat to reflux for 1-2 hours to induce cyclization.
-
Cool the reaction mixture to allow the hydantoin product to crystallize.
-
Collect the product by filtration, wash with cold water, and recrystallize.
Advantages and Disadvantages
-
Advantages:
-
Avoids Free Cyanide: This method avoids the direct use of highly toxic cyanide salts in the cyclization step, although cyanide may be used in the synthesis of the precursor amino acid.
-
Well-Established Method: The Urech synthesis is a classical and reliable method for converting amino acids to hydantoins.
-
-
Disadvantages:
-
Multi-Step Synthesis: Requires the prior synthesis and purification of the corresponding α-amino acid, making it the longest and least efficient route.
-
Lower Overall Yield: The multi-step nature of the process will likely result in a lower overall yield compared to the one-pot Bucherer-Bergs reaction.
-
Comparative Analysis
| Feature | Bucherer-Bergs Reaction | Strecker-Read Pathway | Urech Hydantoin Synthesis |
| Number of Steps | 1 (One-pot) | 2 | 2-3 (including amino acid synthesis) |
| Starting Material | 4-Oxopentanoic acid | 4-Oxopentanoic acid | 4-Amino-4-carboxypentanoic acid |
| Key Reagents | KCN/(NH₄)₂CO₃ | KCN/NH₄Cl, then CO₂/heat | KOCN, HCl |
| Yield | Generally Good to Excellent | Moderate to Good | Moderate (overall yield is lower) |
| Safety | High (use of cyanide) | High (use of cyanide) | Moderate (KOCN is less toxic than KCN) |
| Simplicity | High | Moderate | Low |
| Atom Economy | High | Moderate | Low |
Conclusion and Recommendation
For the synthesis of this compound, the Bucherer-Bergs reaction stands out as the most efficient and practical method. Its one-pot nature, high atom economy, and the use of readily available starting materials make it the preferred choice for both laboratory-scale synthesis and potential scale-up, provided that the necessary safety precautions for handling cyanides are strictly followed.
The Strecker-Read pathway offers a viable alternative if more control over the reaction is desired, but it comes at the cost of an additional step. The Urech hydantoin synthesis is the least direct route and would likely only be considered if the precursor amino acid is readily available or if the avoidance of a one-pot cyanide reaction is a critical process constraint.
Characterization Data
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₇H₁₀N₂O₄
-
Molecular Weight: 186.17 g/mol
-
Melting Point: Expected to be in the range of 170-190°C. The related non-methylated compound, 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid, has a melting point of 179°C.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.5-11.0 (s, 1H, NH)
-
δ 8.0-8.5 (s, 1H, NH)
-
δ 12.1 (br s, 1H, COOH)
-
δ 2.1-2.3 (m, 2H, -CH₂-COOH)
-
δ 1.8-2.0 (m, 2H, -C-CH₂-)
-
δ 1.3 (s, 3H, -CH₃)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 177.0 (C=O, hydantoin)
-
δ 174.0 (C=O, carboxylic acid)
-
δ 157.0 (C=O, hydantoin)
-
δ 60.0 (C5 of hydantoin)
-
δ 35.0 (-CH₂-)
-
δ 30.0 (-CH₂-)
-
δ 25.0 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
3200-3400 (N-H stretching)
-
2500-3300 (broad, O-H stretching of carboxylic acid)
-
1770, 1710 (C=O stretching of hydantoin and carboxylic acid)
-
References
-
Cherneva, E., Buyukliev, R., Shivachev, B., & Bakalova, A. (2019). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molbank, 2019(4), M1091. [Link]
-
Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 20-28. [Link]
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of hydantoins and 2-thiohydantoins. Mini-Reviews in Organic Chemistry, 4(1), 15-27.
- Google Patents. (n.d.). US7662845B2 - 2,5-Dioxoimidazolidin-4-yl acetamides and analogues as inhibitors of metalloproteinase MMP12.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin. Retrieved from [Link]
- Sim, M. M. (2001). Recent advances in the medicinal chemistry of hydantoin analogues. Current Medicinal Chemistry, 8(10), 1225-1246.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The IR-spectrum of 3-(2-methyl-4-оxo-1,4-duhydroquinoline-3-yl) propanoic acid in a disk with potassium bromide (1:200). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester. Retrieved from [Link]
-
Technical Disclosure Commons. (2023, January 31). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
-
Zhang, X., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 10, 812347. [Link]
-
PubChem. (n.d.). 4-Amino-5-oxo-pentanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-oxopentanoic acid. Retrieved from [Link]
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
-
MDPI. (n.d.). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives.
-
Quora. (2017, December 1). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra? Retrieved from [Link]
Sources
- 1. US7662845B2 - 2,5-Dioxoimidazolidin-4-yl acetamides and analogues as inhibitors of metalloproteinase MMP12 - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations | MDPI [mdpi.com]
- 5. This compound | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid in Assays
Executive Summary
In the landscape of drug discovery and clinical research, the accuracy of analytical methods is paramount. The quantification of small molecules, such as 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, can be susceptible to interference from structurally related compounds, a phenomenon known as cross-reactivity. This guide provides a comprehensive framework for researchers and drug development professionals to understand, evaluate, and mitigate the risks of cross-reactivity associated with this compound. We will delve into the molecular basis for potential interference, present detailed experimental protocols for both immunoassay and chromatographic validation, and offer a comparative analysis using illustrative data. Our objective is to equip scientists with the expertise to ensure the specificity and trustworthiness of their analytical results.
Introduction: The Specificity Challenge with Hydantoin Derivatives
This compound belongs to the hydantoin class of compounds, a core structure found in various pharmaceuticals and their metabolites.[1] While immunoassays offer a high-throughput and sensitive method for quantification, their reliance on antibody-antigen binding events makes them inherently vulnerable to cross-reactivity from molecules with similar structural epitopes. The presence of metabolites or analogues in a biological matrix can lead to falsely elevated or inaccurate measurements, compromising data integrity and potentially leading to incorrect clinical interpretations.[2]
This guide uses the principles demonstrated in assays for other hydantoin-based drugs, such as phenytoin, where metabolite interference is a well-documented challenge, to build a proactive validation strategy for this compound.[3]
The Molecular Basis for Potential Cross-Reactivity
Cross-reactivity is fundamentally driven by molecular similarity. An antibody developed to recognize this compound may also bind, albeit with potentially lower affinity, to other molecules that share its core imidazolidine-2,5-dione ring or propanoic acid side chain. Understanding these structural relationships is the first step in identifying potential interferents.
Below are the structures of our target analyte and two potential cross-reactants: its non-methylated parent compound and a related structure with a different side chain.
Caption: Structural comparison of the target analyte and potential cross-reactants.
The high degree of structural conservation, particularly with the non-methylated analogue, makes cross-reactivity a significant risk that must be experimentally quantified.
Experimental Design for Cross-Reactivity Assessment
A robust validation plan employs both a primary screening method (immunoassay) and a confirmatory orthogonal method (chromatography). This dual approach ensures that any observed cross-reactivity is accurately characterized and its impact understood.
Primary Screening: Competitive ELISA
Causality: We choose a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format because it is exceptionally well-suited for quantifying small molecules. In this setup, the target analyte in the sample competes with a known amount of enzyme-labeled analyte for a limited number of antibody binding sites. Higher concentrations of the analyte in the sample result in a lower signal, allowing for sensitive quantification.
Caption: Workflow for a typical competitive ELISA experiment.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
-
Antibody Coating: Coat a 96-well microplate with a capture antibody specific for this compound. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Standard/Sample Preparation:
-
Prepare a standard curve of the target analyte ranging from 0.1 ng/mL to 1000 ng/mL.
-
Prepare serial dilutions of each potential cross-reactant (e.g., Analogue 1 and Related Compound 2) over a broad concentration range (e.g., 1 ng/mL to 10,000 ng/mL).
-
-
Competition Step: Add the standards and cross-reactant solutions to the wells, immediately followed by the addition of a fixed concentration of enzyme-conjugated target analyte. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step thoroughly to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops.
-
Reaction Stop: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Plot the standard curve and determine the IC50 (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and each potential cross-reactant. Calculate the percent cross-reactivity using the formula:
-
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 .[4]
-
Orthogonal Method: Reverse-Phase HPLC
Causality: An orthogonal method, one that relies on a different scientific principle, is essential for validating immunoassay findings.[5] High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties (e.g., polarity), not antibody binding. It can therefore definitively distinguish between the target analyte and structurally similar compounds, providing a true measure of concentration.
Experimental Protocol: RP-HPLC
-
System Preparation: Use a C18 column (e.g., 150 x 4.6 mm, 5 µm) with a mobile phase consisting of an acetonitrile and phosphate buffer gradient.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: Run a linear gradient from 10% B to 70% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor the eluent using a UV detector at 210 nm.
-
Calibration: Inject known concentrations of the target analyte and each potential cross-reactant individually to determine their respective retention times. Then, inject a mixed standard to confirm baseline separation.
-
Sample Analysis: Inject the same samples analyzed by ELISA and quantify the peak area corresponding to the retention time of the target analyte.
Comparative Data Analysis (Illustrative)
The following tables present hypothetical, yet realistic, data from the experiments described above. This data illustrates how cross-reactivity can manifest and how an orthogonal method provides clarity.
Table 1: Competitive ELISA Cross-Reactivity Results
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Target Analyte | 50 | 100% | Reference Standard |
| Analogue 1 (Non-methylated) | 250 | 20% | Significant cross-reactivity |
| Related Compound 2 (Pyrrole core) | 4,500 | 1.1% | Low but non-zero cross-reactivity |
| Unrelated Control Compound | >100,000 | <0.05% | Negligible cross-reactivity; assay is specific |
Analysis: The data in Table 1 indicates that Analogue 1, which lacks only a methyl group compared to the target, shows significant cross-reactivity (20%). This means that at a concentration five times that of the target analyte, it will produce the same signal, leading to a substantial overestimation if present in a sample.
Table 2: Comparison of Immunoassay vs. HPLC Quantification in Spiked Samples
| Sample ID | Spiked Analytes | Immunoassay Result (ng/mL) | HPLC Result (Target Analyte Only) (ng/mL) | Discrepancy |
| Sample 1 | 100 ng/mL Target Analyte | 102.5 | 99.8 | ~2.7% |
| Sample 2 | 100 ng/mL Target Analyte + 500 ng/mL Analogue 1 | 205.1 | 101.2 | ~102.7% |
| Sample 3 | 100 ng/mL Target Analyte + 500 ng/mL Unrelated Control | 103.1 | 100.5 | ~2.6% |
Analysis: Table 2 powerfully illustrates the consequence of the 20% cross-reactivity from Analogue 1. In Sample 2, the immunoassay result is double the actual concentration of the target analyte, an error entirely attributable to the presence of the cross-reacting analogue. The HPLC method, by contrast, accurately quantifies the target analyte in all samples, demonstrating its necessity for validation.
Discussion and Mitigation Strategies
The potential for 20% cross-reactivity from a closely related analogue is a significant finding that requires action. Researchers encountering such a scenario should consider the following strategies:
-
Assay Re-Optimization: Cross-reactivity is not an absolute value and can be influenced by assay conditions.[4] Modifying the concentrations of the antibody and the labeled-analyte conjugate can sometimes alter the assay's selectivity.
-
Antibody Selection: If optimization fails, the root cause is the antibody's epitope recognition. Sourcing or developing a more specific monoclonal antibody that targets a unique feature of the molecule (e.g., the region including the methyl group) is the most effective solution.
-
Routine Use of an Orthogonal Method: For pivotal studies where metabolites or analogues are expected to be present, relying solely on an immunoassay is inadvisable. LC-MS/MS is the gold standard for specific quantification and should be used for validation or as the primary analytical method.
-
Sample Pre-treatment: In some cases, it may be possible to use solid-phase extraction (SPE) or other sample cleanup techniques to selectively remove the interfering compound(s) prior to analysis.
Caption: Logical workflow for investigating and addressing assay cross-reactivity.
Conclusion
The specificity of an analytical method is not an assumption but a parameter that must be rigorously proven through systematic experimentation. For this compound, its hydantoin structure necessitates a proactive evaluation of potential cross-reactivity from metabolic products and structural analogues. By employing a primary immunoassay screen followed by validation with a physicochemical method like HPLC, researchers can build a self-validating system that ensures data integrity. This guide provides the strategic framework and experimental details necessary to confidently assess and navigate the challenges of assay specificity, ultimately leading to more reliable and trustworthy scientific outcomes.
References
-
Raine, P. M., & Rainey, P. M. (1996). Metabolite and matrix interference in phenytoin immunoassays. Clinical Chemistry, 42(6 Pt 1), 953–957. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Kalinitchenko, A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4328. Available at: [Link]
-
Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry Review, 38(2), 75–88. Available at: [Link]
-
Trautmann, A., et al. (2021). Cross-reactivity among iodinated contrast agents: should we be concerned? Insights into Imaging, 12(1), 14. Available at: [Link]
-
Penthala, N. R., et al. (2008). (Z)-Methyl 4-({3-[(2,5-dioxoimidazolidin-4-yl-idene)meth-yl]-1H-indol-1-yl}meth-yl)benzoate. Acta Crystallographica Section E, 65(Pt 1), o62–o63. Available at: [Link]
-
Amerigo Scientific. (n.d.). 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid. Retrieved from [Link]
-
Kolyamshin, O. A., et al. (2024). Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351. Available at: [Link]
Sources
- 1. This compound | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite and matrix interference in phenytoin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Comparative Guide to the Spectroscopic Profile of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
In the landscape of drug discovery and development, the meticulous characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, a comprehensive understanding of their spectroscopic properties is fundamental to confirming molecular structure, assessing purity, and establishing a baseline for further studies. This guide provides an in-depth comparative analysis of the spectroscopic data for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a substituted hydantoin derivative.
Due to the limited availability of experimental spectra for this compound in publicly accessible databases, this guide will utilize a combination of predicted spectroscopic data for the target molecule and experimental or predicted data for structurally similar analogs. This approach allows for a robust comparative analysis, highlighting the influence of specific functional groups on the overall spectroscopic profile. The chosen analogs for this comparison are:
-
Analog 1: 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid: The non-methylated parent compound.
-
Analog 2: 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester: The methyl ester of the target molecule.
This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing a detailed interpretation of the spectral features of these molecules.
The Significance of Spectroscopic Analysis for Hydantoin Derivatives
Hydantoin and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] A thorough understanding of their spectroscopic signatures is crucial for unambiguous characterization and structure-activity relationship (SAR) studies.[1] Spectroscopic techniques such as NMR and IR provide a "fingerprint" of a molecule, revealing detailed information about its atomic connectivity and functional groups.
Molecular Structures and Atom Numbering
For clarity in the subsequent spectral analysis, the molecular structures and atom numbering for the target molecule and its analogs are presented below.
Caption: Molecular structures of the target compound and its analogs.
Comparative Spectroscopic Data
The following sections provide a detailed comparison of the predicted and known spectroscopic data for the target molecule and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.[2]
¹H NMR Spectroscopy Comparison
The proton NMR spectra are expected to show distinct signals for the protons in the propanoic acid chain and the hydantoin ring.
| Proton Assignment | This compound (Predicted) | Analog 1: 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid (Predicted) | Analog 2: 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester (Predicted) | Key Observations and Rationale |
| -CH₃ (C4) | ~1.4 ppm (singlet) | N/A | ~1.4 ppm (singlet) | The singlet peak around 1.4 ppm is characteristic of the methyl group at the C4 position. Its absence in Analog 1 is a key differentiating feature. |
| -CH₂- (propanoic acid) | ~1.9-2.2 ppm (multiplet) | ~1.9-2.2 ppm (multiplet) | ~1.9-2.2 ppm (multiplet) | These protons are adjacent to other protons, resulting in complex multiplets. The chemical shift is influenced by the neighboring carbonyl and hydantoin ring. |
| -CH- (C4) | N/A | ~4.2 ppm (triplet) | N/A | In Analog 1, the C4 proton is a triplet due to coupling with the adjacent methylene group. This signal is absent in the methylated compounds. |
| -NH- (hydantoin) | ~8.0 and ~10.5 ppm (broad singlets) | ~8.0 and ~10.5 ppm (broad singlets) | ~8.0 and ~10.5 ppm (broad singlets) | The two N-H protons of the hydantoin ring typically appear as broad singlets at different chemical shifts. Their positions can be sensitive to solvent and concentration. |
| -COOH | ~12.0 ppm (broad singlet) | ~12.0 ppm (broad singlet) | N/A | The carboxylic acid proton is highly deshielded and appears as a broad singlet at a high chemical shift. This is absent in the methyl ester (Analog 2). |
| -OCH₃ (ester) | N/A | N/A | ~3.7 ppm (singlet) | The singlet at ~3.7 ppm is a clear indicator of the methyl ester group in Analog 2. |
¹³C NMR Spectroscopy Comparison
The carbon NMR spectra provide information about the number of non-equivalent carbons and their chemical environments.
| Carbon Assignment | This compound (Predicted) | Analog 1: 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid (Predicted) | Analog 2: 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester (Predicted) | Key Observations and Rationale |
| -CH₃ (C4) | ~25 ppm | N/A | ~25 ppm | The methyl carbon at C4 is expected to resonate in the aliphatic region. |
| -CH₂- (propanoic acid) | ~30-35 ppm | ~30-35 ppm | ~30-35 ppm | The two methylene carbons of the propanoic acid chain will appear in the aliphatic region. |
| C4 (quaternary) | ~60 ppm | ~55 ppm | ~60 ppm | The C4 carbon is a key resonance. It is a quaternary carbon in the target molecule and Analog 2, appearing further downfield than the methine carbon in Analog 1. |
| C2, C5 (C=O) | ~157 and ~175 ppm | ~157 and ~175 ppm | ~157 and ~175 ppm | The two carbonyl carbons of the hydantoin ring are highly deshielded and appear at high chemical shifts. |
| -COOH | ~178 ppm | ~178 ppm | N/A | The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule. |
| -COOCH₃ | N/A | N/A | ~173 ppm | The ester carbonyl carbon in Analog 2 will have a chemical shift similar to a carboxylic acid. |
| -OCH₃ | N/A | N/A | ~52 ppm | The methyl carbon of the ester group. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of specific functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Key Differentiating Features |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | This very broad band is a hallmark of a carboxylic acid and will be absent in Analog 2 (the methyl ester). |
| N-H stretch (Hydantoin) | 3100-3300 | These bands can sometimes be obscured by the broad O-H stretch of the carboxylic acid. |
| C-H stretch (Aliphatic) | 2850-3000 | Present in all three compounds. |
| C=O stretch (Carboxylic Acid) | ~1700 | A strong, sharp peak. This will be replaced by an ester C=O stretch in Analog 2. |
| C=O stretch (Hydantoin) | ~1720 and ~1780 | Two distinct carbonyl stretching bands are expected for the hydantoin ring. |
| C=O stretch (Ester) | ~1735 | In Analog 2, this will likely overlap with one of the hydantoin carbonyl bands. |
Experimental Protocols
To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Sample Preparation and Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Causality Behind Experimental Choices:
-
Deuterated Solvent: DMSO-d6 is a common choice for polar molecules like these as it can dissolve a wide range of compounds and its residual proton signals do not overlap with most analyte signals.
-
Spectrometer Frequency: A higher field spectrometer (400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving complex multiplets.
-
Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which results in lower sensitivity compared to ¹H.[3]
IR Spectroscopy Sample Preparation and Acquisition
Caption: Standard workflow for ATR-FTIR data acquisition.
Causality Behind Experimental Choices:
-
ATR Accessory: Attenuated Total Reflectance (ATR) is a popular sampling technique for solid and liquid samples as it requires minimal sample preparation and is non-destructive.
-
Background Scan: Collecting a background spectrum is essential to remove contributions from atmospheric water and carbon dioxide, as well as any signals from the ATR crystal itself, ensuring that the final spectrum is solely that of the sample.
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of this compound through a comparative approach with its structural analogs. The predicted ¹H NMR, ¹³C NMR, and IR data highlight the key spectral features that can be used to confirm the identity and purity of this compound. The detailed experimental protocols provide a standardized methodology for acquiring high-quality spectroscopic data. For researchers in drug development, this guide serves as a valuable resource for the characterization of novel hydantoin derivatives.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid. National Center for Biotechnology Information. [Link]
-
University of Regensburg. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
SpectraBase. (n.d.). 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester. Wiley. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]
Sources
A Comparative Guide to 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid and Structurally Related Bioactive Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazolidine-2,5-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide centers on 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid , a specific derivative of this versatile heterocyclic family. Due to the limited availability of peer-reviewed studies on this particular compound, this guide will provide a comparative analysis with its structurally related and well-characterized analogs. By examining the biological activities of these analogs, we can infer the potential therapeutic applications and guide future research directions for this compound.
The core structure of imidazolidine-2,5-dione consists of a five-membered ring with two nitrogen atoms and two carbonyl groups. Substitutions at various positions on this ring can dramatically influence the compound's pharmacological properties, leading to a diverse range of activities including anticonvulsant, antimicrobial, and anticancer effects.[3][4][5] This guide will delve into the experimental data supporting these activities for selected analogs, offering a valuable resource for researchers in the field of drug discovery and development.
Comparative Analysis of Biological Activities
This section will compare the known biological activities of imidazolidine-2,5-dione derivatives, providing a framework for understanding the potential of this compound. We will focus on key therapeutic areas where this scaffold has shown promise: antimicrobial and anticancer activities.
Antimicrobial Activity
Several studies have highlighted the potential of imidazolidine-2,5-dione derivatives as antimicrobial agents. The introduction of different substituents on the hydantoin ring can lead to potent activity against a range of bacterial and fungal pathogens.
A study by Idhayadhulla et al. (2020) synthesized a series of 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives and evaluated their antimicrobial activity.[4] The results, summarized in the table below, demonstrate that specific substitutions can lead to minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, indicating significant potency. For instance, compound 3g from this study exhibited a remarkable MIC of 0.25 μg/mL against Pseudomonas aeruginosa.[4]
Table 1: Comparative Antimicrobial Activity of Imidazolidine-2,5-dione Derivatives
| Compound/Analog | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
| Compound 3g | Pseudomonas aeruginosa | 0.25 | [4] |
| Compound 3e | Klebsiella pneumoniae | 2 | [4] |
| Compound 3h | Klebsiella pneumoniae | 2 | [4] |
| Compound 3g | Enterococcus faecalis | 2 | [4] |
| Compound 3b | Candida albicans | 0.25 | [4] |
| Compound 3c | Microsporum audouinii | 4 | [4] |
| Ciprofloxacin (Standard) | P. aeruginosa, K. pneumoniae, E. faecalis | Not specified in the same study for direct comparison | [4] |
| Clotrimazole (Standard) | C. albicans, M. audouinii | Not specified in the same study for direct comparison | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method.
-
Preparation of Bacterial/Fungal Inoculum: A suspension of the test microorganism is prepared in a suitable broth to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e-g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The workflow for a typical MIC assay is depicted in the diagram below:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Anticancer Activity
The imidazolidine-2,5-dione scaffold is also a promising framework for the development of novel anticancer agents.[5] Studies have shown that derivatives of this structure can exhibit significant cytotoxic activity against various cancer cell lines.
A study by Abdel-Wahab et al. (2022) synthesized a series of Schiff's bases incorporating the imidazolidine-2,4-dione scaffold and evaluated their cytotoxic activities.[5] The half-maximal inhibitory concentration (IC50) values against different cancer cell lines are presented in the table below. Notably, compound 24 from this study showed potent activity against HePG-2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 9.07 ± 0.8 μM and 4.92 ± 0.3 μM, respectively.[5]
Table 2: Comparative Anticancer Activity of Imidazolidine-2,5-dione Derivatives
| Compound/Analog | Cancer Cell Line | IC50 (μM) | Reference |
| Compound 24 | HCT-116 (Colon) | 12.83 ± 0.9 | [5] |
| Compound 24 | HePG-2 (Liver) | 9.07 ± 0.8 | [5] |
| Compound 24 | MCF-7 (Breast) | 4.92 ± 0.3 | [5] |
| Compound 10 | Average (HCT-116, HePG-2, MCF-7) | 13.2 | [5] |
| Compound 13 | Average (HCT-116, HePG-2, MCF-7) | 14.5 | [5] |
| Compound 21 | Average (HCT-116, HePG-2, MCF-7) | 13.1 | [5] |
| Doxorubicin (Standard) | WI-38 (Normal Fibroblast) | 6.72 | [5] |
| Erlotinib (Standard) | WI-38 (Normal Fibroblast) | 46.52 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
The signaling pathway involved in the induction of apoptosis by some of these compounds is illustrated below. Compound 24 from the study by Abdel-Wahab et al. was shown to induce apoptosis by decreasing the levels of the anti-apoptotic protein BCL-2 and promoting cell cycle arrest.[5]
Caption: Simplified pathway of apoptosis induction by bioactive imidazolidine-2,5-dione derivatives.
Conclusion
While direct experimental data on This compound remains elusive in peer-reviewed literature, the extensive research on its structural analogs provides a strong foundation for inferring its potential biological activities. The imidazolidine-2,5-dione scaffold is a versatile platform for the development of potent antimicrobial and anticancer agents. The data presented in this guide, derived from rigorous scientific studies, highlights the importance of substituent modifications on the hydantoin ring in determining the potency and selectivity of these compounds.
Future research should focus on the synthesis and biological evaluation of this compound to directly assess its therapeutic potential. The comparative data provided herein serves as a valuable starting point for such investigations, offering insights into the types of assays and biological systems where this compound might exhibit significant activity. The detailed experimental protocols and pathway diagrams are intended to facilitate the design of future studies and accelerate the discovery of new therapeutic agents based on the imidazolidine-2,5-dione scaffold.
References
- Abida, Tauquir Alam, M., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.
- Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178.
- Idhayadhulla, A., Kumar, R. S., Manilal, A., & Al-Rashida, M. (2021). Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies. Journal of Infection and Public Health, 14(1), 127-134.
- Idhayadhulla, A., Kumar, R. S., & Manilal, A. (2020). Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies.
- Gevorgyan, A., Stepanyan, H., & Gevorgyan, A. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(5), 274-288.
- Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives.
- Gevorgyan, A., Stepanyan, H., & Gevorgyan, A. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Functional Foods in Health and Disease.
- Anonymous. (n.d.). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential.
- Shawky, A. M., El-Sawy, E. R., & Ebaid, M. S. (2018). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 23(10), 2636.
- Abdulrahman, L. K., Al-Mously, M. M., & Al-Azzawii, K. K. (2013).
- Anonymous. (n.d.). ANTIOXIDANT AND ANTI TUMORAL ACTIVITIES OF HYDRAZYLPYRROLIDINE 2, 5 DIONE SUBSTITUTED AND 2- THIOXO IMIDAZOLIDINE 4-ONE. Semantic Scholar.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sawy, E. R. (2022). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 27(19), 6296.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Introduction: In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper management and disposal of chemical waste are not merely regulatory hurdles; they are cornerstones of a safe, efficient, and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, ensuring the safety of personnel and compliance with environmental regulations. Our approach is grounded in the principles of chemical compatibility, risk mitigation, and regulatory adherence, empowering your team to handle this substance with confidence and precision.
Part 1: Hazard Assessment and Chemical Profile
Structural Analogs and Presumed Hazards: Analysis of similar structures, such as 3-[1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid and 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid, indicates a consistent hazard profile.[1][2] It is prudent to handle this compound as a compound that:
-
May cause respiratory irritation (H335) [1]
Given these hazards, this compound must be treated as a hazardous waste, and its disposal must follow stringent protocols.[3][4] Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[4][5] Treating this substance as hazardous ensures compliance and safety.
Table 1: Hazard Profile Summary
| Hazard Classification | GHS Hazard Code | Description | Recommended Precaution |
|---|---|---|---|
| Skin Irritation | H315 | Causes irritation upon skin contact. | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[1] |
| Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. | Wear safety glasses or goggles.[1] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled. | Handle only in a well-ventilated area or a chemical fume hood.[1] |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing risk and ensuring regulatory compliance.
Step 1: Waste Characterization and Segregation
The Causality: The first and most critical step is to prevent accidental and dangerous chemical reactions by properly segregating waste.[6] Mixing incompatible chemicals, such as acids with bases or oxidizers, can lead to violent reactions, release of toxic gases, or fire.[6]
Procedure:
-
Identify as Acidic Waste: this compound is a carboxylic acid. It must be segregated and stored with other compatible acidic wastes.
-
Segregation Protocol:
Step 2: Proper Containerization
The Causality: The integrity of the waste container is paramount to prevent leaks and environmental contamination. The container must be made of a material that will not react with or be degraded by the waste it holds.[6]
Procedure:
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with organic acids, such as high-density polyethylene (HDPE). Never use metal containers for acidic waste.[6]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". If it is part of a mixture, list all components and their approximate percentages.[6]
-
The specific hazards associated with the waste (e.g., "Irritant," "Acid").
-
-
Container Management:
-
Keep the container securely closed at all times, except when adding waste.[3][7] This prevents the release of vapors and protects against spills.
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[6]
-
Place the container in secondary containment (such as a tub or tray) to contain any potential leaks.[6]
-
Step 3: Accumulation and Storage
The Causality: Federal and state regulations strictly govern the amount of hazardous waste that can be stored in a laboratory and for how long.[8][9] These regulations are designed to minimize risk by ensuring waste is removed in a timely manner.
Procedure:
-
Designate a Satellite Accumulation Area (SAA): This is a designated area in the laboratory where hazardous waste is collected.[6] It must be at or near the point of generation and under the control of the laboratory personnel.
-
Weekly Inspections: The SAA must be inspected weekly for leaks or any deterioration of the containers.[6]
-
Adhere to Volume Limits: Follow your institution's and local regulations regarding the maximum volume of waste allowed in an SAA.
-
Date the Container: When the container is full and ready for pickup, mark the date on the hazardous waste tag.[3]
Step 4: Final Disposal
The Causality: Final disposal of hazardous waste is a highly regulated process that must be handled by trained professionals to ensure it is treated and disposed of in an environmentally sound manner.[4][10]
Procedure:
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of this chemical yourself. Your institution's EHS department (or equivalent) is responsible for the collection and disposal of hazardous waste.[3]
-
Schedule a Pickup: Submit a chemical waste collection request form as per your institution's procedures.[3]
-
Manifesting: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][9] This "cradle-to-grave" process is tracked using a hazardous waste manifest system to ensure accountability.[4]
-
Forbidden Disposal Methods:
Part 3: Visualized Workflows
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Disposal workflow from lab bench to final disposal.
Caption: Decision tree for waste segregation.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Standard Guide for Disposal of Laboratory Chemicals and Samples (ASTM D4447). ASTM International. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Chemical label for 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. vumc.org [vumc.org]
- 4. epa.gov [epa.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. epa.gov [epa.gov]
- 8. acs.org [acs.org]
- 9. epa.gov [epa.gov]
- 10. store.astm.org [store.astm.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Hazard Assessment: Understanding the Risks
Based on the hazard profiles of analogous compounds, 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[2] Therefore, our personal protective equipment (PPE) strategy must create a comprehensive barrier to these exposure pathways.
Key Hazard Statements for Analogous Compounds:
These classifications necessitate a cautious and well-defined approach to PPE selection and use.
Core Personal Protective Equipment (PPE) Requirements
A foundational PPE ensemble is required for all routine handling of this compound in a laboratory setting. This includes tasks such as weighing, transfer, and preparation of solutions.
Hand Protection
-
Glove Selection: Disposable nitrile gloves are the standard for providing short-term protection against a broad range of chemicals.[4] Given the potential for skin irritation, it is crucial to select gloves that offer adequate chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.
-
Double Gloving: For procedures with a higher risk of splashing or contamination, such as when handling concentrated solutions, it is best practice to wear two pairs of gloves.[5] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. This provides an extra layer of protection and allows for the safe removal of the contaminated outer glove without exposing the skin.
Eye and Face Protection
-
Safety Glasses: At a minimum, safety glasses with side shields that meet the ANSI Z.87.1 standard are required for all work with this compound.
-
Chemical Splash Goggles: For tasks involving the handling of liquids that could splash, chemical splash goggles are mandatory.[6] Goggles provide a more complete seal around the eyes, offering superior protection from splashes and aerosols.
-
Face Shield: When there is a significant risk of splashing, such as during the transfer of larger volumes of solutions or during exothermic reactions, a face shield should be worn in addition to safety goggles.[4]
Body Protection
-
Laboratory Coat: A long-sleeved, knee-length laboratory coat made of a low-permeability fabric is essential to protect the skin and personal clothing from contamination.[5] The lab coat should be fully buttoned to provide maximum coverage.
-
Closed-Toe Shoes: Appropriate footwear that covers the entire foot is a fundamental requirement in any laboratory setting.[7] Perforated shoes, sandals, or other open-toed footwear are not permitted.
Respiratory Protection
-
Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls, such as a certified chemical fume hood.[4][8] All procedures that may generate dust or aerosols of this compound must be performed within a fume hood.
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, respiratory protection will be necessary. The selection of an appropriate respirator should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.[4][6]
PPE Recommendations for Specific Laboratory Tasks
The level of PPE required will vary depending on the specific task being performed and the potential for exposure. The following table provides a summary of recommended PPE for common laboratory procedures involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer of Solid | Single pair of nitrile gloves | Safety glasses with side shields | Laboratory coat, closed-toe shoes | Chemical fume hood |
| Preparation of Stock Solutions | Double pair of nitrile gloves | Chemical splash goggles | Laboratory coat, closed-toe shoes | Chemical fume hood |
| Cell Culture/Assay Plating | Single pair of nitrile gloves | Safety glasses with side shields | Laboratory coat, closed-toe shoes | Biological safety cabinet |
| Large-Scale Solution Prep (>1L) | Double pair of nitrile gloves | Chemical splash goggles and face shield | Laboratory coat, closed-toe shoes | Chemical fume hood |
| Spill Cleanup | Double pair of chemical-resistant gloves | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat, closed-toe shoes | Appropriate respirator (based on spill size) |
Procedural Guidance: Donning, Doffing, and Disposal
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence
-
Lab Coat: Put on the laboratory coat and fasten all buttons.
-
Goggles/Face Shield: Put on safety goggles and, if required, a face shield.
-
Gloves: Put on the first pair of gloves, ensuring they are tucked under the cuffs of the lab coat. If double gloving, put on the second pair of gloves over the cuffs.
Doffing Sequence
-
Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Lab Coat: Remove the lab coat by unbuttoning it and rolling it down from the shoulders, touching only the inside.
-
Goggles/Face Shield: Remove eye and face protection from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]
Disposal
All disposable PPE, including gloves and any contaminated lab materials, should be placed in a designated hazardous waste container in accordance with your institution's and local regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Spill: Evacuate the immediate area. If the spill is small, and you are trained and have the appropriate spill kit, you may clean it up following your institution's procedures. For large spills, evacuate the area and contact your institution's emergency response team.
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
-
AK Scientific, Inc. Safety Data Sheet (United States). (Z)-2-(5-(1-(Carboxymethyl)-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid.
-
AK Scientific, Inc. Safety Data Sheet (United States). 3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid.
-
AK Scientific, Inc. Safety Data Sheet (United States). 3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid.
-
Bernardo Ecenarro. Recommended PPE to handle chemicals.
-
Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
-
CymitQuimica. Safety Data Sheet: 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid.
-
Fisher Scientific. Safety Data Sheet: 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid, 97%.
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07).
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid.
-
Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
-
Provista. Types of PPE to Wear When Compounding Hazardous Drugs. (2022-08-25).
-
Sigma-Aldrich. Safety Data Sheet: Propionic acid. (2024-03-02).
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
